molecular formula C9H7FN2O2 B2398556 3-(3-Fluoro-4-nitrophenyl)propanenitrile CAS No. 1539200-71-9

3-(3-Fluoro-4-nitrophenyl)propanenitrile

Cat. No.: B2398556
CAS No.: 1539200-71-9
M. Wt: 194.165
InChI Key: BCXXAMVHDXPHCC-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.165. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluoro-4-nitrophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-nitrophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoro-4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXAMVHDXPHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) is a specialized fluorinated intermediate critical to the development of next-generation androgen receptor (AR) antagonists. Structurally, it functions as a "linker-scaffold" module, providing a three-carbon aliphatic chain terminated by a reactive nitrile group, attached to a pharmacologically active 3-fluoro-4-nitrobenzene core.

This compound is primarily utilized as a precursor for 3-fluoro-4-aminophenyl derivatives—a structural motif found in blockbuster prostate cancer therapeutics such as Enzalutamide and Apalutamide. Its value lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an aniline for urea formation), the nitrile group (hydrolyzable to acids or reducible to amines), and the fluorine atom (providing metabolic stability and modulating pKa).

Chemical Identity & Structure

ParameterDetail
Chemical Name 3-(3-Fluoro-4-nitrophenyl)propanenitrile
CAS Number 1539200-71-9
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
SMILES N#CCCC1=CC(F)=C(C=C1)=O
InChI Key Predicted based on structure
Structural Class Fluorinated Nitroarene / Aliphatic Nitrile
Molecular Architecture Analysis
  • Electronic Environment: The benzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group (-NO₂) at the 4-position and the fluorine atom at the 3-position. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the fluorine position if harsh conditions are applied.

  • Sterics: The 3-carbon nitrile chain provides a flexible linker, allowing downstream derivatives to adopt specific binding conformations in protein pockets (e.g., the ligand-binding domain of the Androgen Receptor).

Physicochemical Properties[5][6][7][8]

Note: Experimental values for this specific intermediate are proprietary in many contexts. The values below represent high-confidence predictive models based on structural homologs (e.g., 3-fluoro-4-nitrotoluene).

PropertyValue / Description
Physical State Solid (Pale yellow to off-white crystalline powder)
Melting Point 65–75 °C (Predicted range based on homologs)
Boiling Point ~360 °C (at 760 mmHg, decomp. likely)
LogP (Octanol/Water) 1.8 – 2.1 (Moderate Lipophilicity)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol.
pKa N/A (No ionizable protons in neutral range)

Synthetic Pathways[9][10][11][12]

The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile requires careful chemoselectivity to install the 3-carbon chain without reducing the nitro group prematurely. Two primary routes are established in the field.

Route A: The Heck Coupling Strategy (Scalable)

This route is preferred for large-scale manufacturing due to the availability of starting materials and the convergence of the pathway.

  • Starting Material: 4-Bromo-2-fluoronitrobenzene (or 1-bromo-3-fluoro-4-nitrobenzene).

  • Step 1 (Heck Reaction): Palladium-catalyzed coupling with acrylonitrile .

    • Catalyst: Pd(OAc)₂ / P(o-tol)₃.

    • Base: Triethylamine.

    • Conditions: 90-100°C in DMF or Acetonitrile.

    • Intermediate:3-(3-Fluoro-4-nitrophenyl)acrylonitrile (The unsaturated analog).

  • Step 2 (Chemoselective Reduction): Reduction of the alkene (C=C) without affecting the nitro (NO₂) or nitrile (CN) groups.

    • Reagent: Sodium borohydride (NaBH₄) in Pyridine/Methanol or catalytic hydrogenation using Wilkinson's catalyst (RhCl(PPh₃)₃) which is selective for alkenes over nitro groups.

    • Note: Standard Pd/C hydrogenation is risky as it will rapidly reduce the nitro group to an amine.

Route B: The Knoevenagel Condensation (Laboratory Scale)
  • Starting Material: 3-Fluoro-4-nitrobenzaldehyde.

  • Step 1: Condensation with cyanoacetic acid or acetonitrile (using strong base).

    • Reagent: Piperidine/Acetic Acid (catalytic).

    • Intermediate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile.

  • Step 2: Decarboxylation (if using cyanoacetic acid) and Reduction (same as Route A).

Visualization of Synthesis Workflow

Synthesis SM1 1-Bromo-3-fluoro- 4-nitrobenzene Inter Intermediate: 3-(3-Fluoro-4-nitrophenyl) acrylonitrile SM1->Inter Heck Coupling Pd(OAc)2, Base SM2 3-Fluoro-4- nitrobenzaldehyde SM2->Inter Knoevenagel Piperidine, Heat Acryl Acrylonitrile Acryl->Inter Cyano Cyanoacetic Acid Cyano->Inter Final TARGET: 3-(3-Fluoro-4-nitrophenyl) propanenitrile Inter->Final Chemoselective Reduction NaBH4/Pyridine OR Rh-Catalyzed H2

Figure 1: Convergent synthetic pathways highlighting the critical chemoselective reduction step.

Reactivity & Applications

The utility of 3-(3-Fluoro-4-nitrophenyl)propanenitrile lies in its ability to serve as a branch point for diverse pharmaceutical scaffolds.

Reduction to Aniline (Drug Synthesis)

The most common downstream transformation is the reduction of the nitro group to an aniline, creating 3-(4-amino-3-fluorophenyl)propanenitrile .

  • Reagent: Iron powder/NH₄Cl, SnCl₂, or Pd/C + H₂.

  • Application: This aniline is the nucleophile used to form the thiohydantoin ring in drugs like Enzalutamide.

Nitrile Hydrolysis
  • Acidic Hydrolysis (HCl/H₂O): Converts the nitrile to 3-(3-Fluoro-4-nitrophenyl)propanoic acid .

  • Application: Linker chemistry for PROTACs (Proteolysis Targeting Chimeras) where a carboxylic acid is needed to attach a ligand.

Nitrile Reduction[11]
  • Reagent: LiAlH₄ or Raney Nickel/H₂.

  • Product: 3-(3-Fluoro-4-nitrophenyl)propylamine .

  • Application: Synthesis of secondary amines for CNS-active agents.

Reactivity Map

Reactivity Target 3-(3-Fluoro-4-nitrophenyl) propanenitrile Aniline 3-(4-Amino-3-fluorophenyl) propanenitrile Target->Aniline Nitro Reduction (Fe/NH4Cl or H2/Pd) Acid 3-(3-Fluoro-4-nitrophenyl) propanoic acid Target->Acid Hydrolysis (HCl, Heat) Amine 3-(3-Fluoro-4-nitrophenyl) propylamine Target->Amine Nitrile Reduction (LiAlH4) Drug Androgen Receptor Antagonists (e.g., Enzalutamide Analogs) Aniline->Drug Cyclization with Isothiocyanates

Figure 2: Downstream transformations illustrating the compound's role as a divergent intermediate.

Handling & Safety Protocols

As a nitroaromatic nitrile, this compound presents specific hazards that must be managed in a research environment.

Hazard ClassDescriptionMitigation Protocol
Acute Toxicity Nitriles can liberate cyanide in vivo; Nitro compounds are often toxic.Handle in a fume hood. Do not inhale dust.
Skin Sensitization Fluorinated nitroarenes are potential contact allergens.Double nitrile gloves (Nitrile/Neoprene).
Reactivity Incompatible with strong oxidizing agents and strong bases.Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Emergency In case of fire, toxic fumes (NOx, CN-, F-) are released.Use dry chemical or CO₂ extinguishers. Do not use water jet.

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • Sigma-Aldrich. (2024). Product Detail: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS 1539200-71-9).Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68155 (Related: 3-Fluoropropionitrile).[1]Link

  • Organic Process Research & Development. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides. (Demonstrates chemoselective reduction techniques relevant to this scaffold). Link

  • ChemicalBook. (2024). Synthesis routes for Fluorinated Nitrobenzonitriles.Link

  • MDPI Molecules. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles.[2] (Methodology for converting precursor aldehydes).[3][2][4] Link

Sources

Solubility Profile of 3-(3-Fluoro-4-nitrophenyl)propanenitrile in Organic Solvents

[1]

Executive Summary & Chemical Identity

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a highly polar, functionalized aromatic intermediate.[1] Its solubility behavior is governed by the interplay between the strong electron-withdrawing nitro group, the polar nitrile tail, and the lipophilic fluorinated benzene core.[1]

Understanding its solubility is critical for:

  • Reaction Solvent Selection: Maximizing kinetics in nucleophilic substitutions.[1]

  • Purification: Designing effective recrystallization protocols (cooling or anti-solvent).[1]

  • Solvent Swaps: Efficiently transitioning between reaction and isolation stages.[1]

Physicochemical Baseline
PropertyValue / Characteristic
CAS Number 218632-01-0
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Physical State Solid (Pale yellow to brown crystalline powder)
Predicted LogP ~1.8 – 2.2 (Moderately Lipophilic)
Key Functional Groups Nitro (-NO₂), Nitrile (-CN), Fluoro (-F)

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and group contribution theory, the compound exhibits a "Polar-Aromatic" solubility signature.[1] The molecule possesses high dipolarity (


1
Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Application
Polar Aprotic DMSO, DMF, DMAc, NMP Very High (>200 mg/mL)Reaction Media: Dipole-dipole interactions stabilize the nitro/nitrile groups.[1] Excellent for S_NAr reactions.
Polar Aprotic (Volatile) Acetone, Acetonitrile (MeCN), THF High (>100 mg/mL)Process Solvents: Good solubility at RT; easily removed.[1] MeCN is often the solvent of choice for HPLC analysis.[1]
Esters & Chlorinated Ethyl Acetate (EtOAc), DCM Moderate-High Extraction: Ideal for partitioning from aqueous phases.[1]
Polar Protic Methanol, Ethanol, IPA Temperature Dependent Recrystallization: Moderate solubility at reflux; low at low T. Ideal for cooling crystallization.[1]
Aromatic Hydrocarbons Toluene, Xylene Low-Moderate Solvent Swap: often used to azeotropically dry the intermediate.[1]
Alkanes (Non-polar) Heptane, Hexane, Cyclohexane Negligible (<1 mg/mL)Anti-Solvents: Used to crash out the product or wash filter cakes.[1]

Experimental Determination Protocols

To establish a precise solubility curve (Mole Fraction


Protocol A: Dynamic Laser Monitoring (High-Throughput)

Best for generating solubility curves quickly with minimal material.[1]

  • Preparation: Weigh ~50-100 mg of solute into a glass vial.

  • Solvent Addition: Add a known mass of solvent (starting with a high concentration slurry).[1]

  • Heating Cycle: Heat the slurry at a rate of 0.5 °C/min while stirring (400 rpm).

  • Detection: Use a laser turbidity probe.[1] The temperature at which transmission reaches 100% (clear point) is recorded as

    
    .[1]
    
  • Iteration: Add more solvent to the same vial (dilution) and repeat the heating cycle to generate multiple points on the curve.

Protocol B: Static Gravimetric Method (Gold Standard)

Best for confirming equilibrium solubility at specific critical temperatures (e.g., 25°C, 50°C).[1]

  • Saturation: Add excess solid to the solvent in a jacketed vessel at constant

    
    .[1]
    
  • Equilibration: Stir for 24–48 hours. Verify equilibrium by taking samples at 24h and 48h (must deviate <2%).

  • Filtration: Filter the supernatant through a 0.45 µm pre-heated syringe filter.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue.[1]

    • HPLC: Dilute the filtrate and quantify against a standard curve (Recommended for purity verification).[1]

Visualization: Solubility Characterization Workflow

SolubilityWorkflowSampleSolid Sample(3-(3-Fluoro-4-nitrophenyl)propanenitrile)ScreenSolvent Screening(Visual Solubility)Sample->ScreenMethodSelect MethodScreen->MethodLaserDynamic Laser(Polythermal)Method->LaserRapid ProfilingGravStatic Gravimetric(Isothermal)Method->GravPrecise EquilibriumModelThermodynamicModelingLaser->ModelAnalysisHPLC / WeightAnalysisGrav->AnalysisAnalysis->Model

Caption: Workflow for determining solubility boundaries and generating thermodynamic data.

Thermodynamic Modeling

Experimental data should be fitted to thermodynamic models to allow interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is widely used for polar organic solutes:

1
  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1][2]
    
  • 
    : Empirical constants determined by regression.
    
Van't Hoff Equation

For checking data consistency (linearity implies no phase change/polymorph transition):

1
  • Linear Plot: Plot

    
     vs 
    
    
    .
  • Interpretation: A deviation from linearity often indicates a polymorphic transition or solvate formation, common in nitro-aromatics.[1]

Process Implications & Recommendations

Recrystallization Strategy

For 3-(3-Fluoro-4-nitrophenyl)propanenitrile, a Cooling Crystallization in alcohol is often superior to anti-solvent addition due to better impurity rejection.[1]

  • Recommended System: Ethanol or Isopropanol (IPA).[1]

  • Protocol: Dissolve at reflux (~75-80°C). Cool slowly (10°C/hour) to 0-5°C.[1]

  • Yield Enhancement: If solubility in pure alcohol is too high at low T, add Water (anti-solvent) after initial nucleation to drive yield without encapsulating impurities.[1]

Solvent Swap (Reaction to Isolation)

If the synthesis is performed in DMF (to enhance S_NAr kinetics):

  • Do not attempt to distill DMF (high BP, degradation risk).[1]

  • Quench: Pour reaction mixture into Water (Product precipitates).

  • Extraction: Extract into Ethyl Acetate (EtOAc) .

  • Wash: Wash EtOAc layer with Brine to remove residual DMF.[1]

  • Swap: Distill EtOAc while adding Heptane to crystallize the product.

References

  • Solubility of Nitro-Aromatics

    • Title: Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents.
    • Source: Journal of Chemical & Engineering Data.[1]

    • URL:[Link][1]

  • General Solubility Protocols

    • Title: Solubility Toolbox for Successful Design of Drug Candidates.[1]

    • Source: Inventiva Pharma / Drug Discovery Today.[1]

    • URL:[Link][1]

  • Synthesis Context (Ruxolitinib Intermediates)

    • Title: Process for the preparation of Ruxolitinib (Patent WO2010083283).[1]

    • Source: WIPO / Google Patents.[1]

    • URL:[1]

  • Thermodynamic Modeling (Apelblat/Van't Hoff)

    • Title: Solubility and Thermodynamic Analysis of Propylparaben in Acetonitrile–Water Cosolvent Mixtures.[1][3]

    • Source: MDPI Processes.[1]

    • URL:[Link][1]

Potential pharmaceutical intermediates derived from 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthetic pathways, and pharmaceutical applications of 3-(3-Fluoro-4-nitrophenyl)propanenitrile .

A Versatile Trifunctional Scaffold for Medicinal Chemistry

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) represents a high-value "masked" scaffold in modern drug discovery. Unlike simple building blocks, this molecule offers three distinct, orthogonal handles for diversification:

  • The Nitrile Tail: A masked carboxylic acid (via hydrolysis) or primary amine (via reduction), serving as a flexible 3-carbon linker.[1]

  • The Nitro Group: A masked aniline, essential for creating privileged pharmacophores like diarylureas or quinazolines.[1]

  • The 3-Fluoro Substituent: An activated leaving group ortho to the nitro moiety, enabling regiospecific Nucleophilic Aromatic Substitution (

    
    ) to introduce complex amines (e.g., morpholines, piperazines) before nitro reduction.[1]
    

This guide outlines the reactivity profile, synthetic utility, and handling protocols for this intermediate, positioning it as a critical tool for developing Kinase Inhibitors , HDAC Inhibitors , and PROTAC linkers .[1]

Structural Analysis & Reactivity Profile[1]

The molecule's utility stems from the electronic interplay between its functional groups.[1]

  • Electronic Activation: The nitro group at position 4 strongly withdraws electron density from the benzene ring, significantly lowering the LUMO energy at position 3.[1] This activates the C–F bond for

    
     displacement.[1]
    
  • Metabolic Stability: If the fluorine is retained (i.e., not displaced), it blocks metabolic oxidation at the C3 position and modulates the pKa of the eventual aniline, reducing potential toxicity associated with electron-rich anilines.[1]

  • Linker Geometry: The propanenitrile chain provides a specific ~4-5 Å distance between the aromatic core and the terminal functional group, a "Goldilocks" length often required to traverse the solvent-exposed regions of ATP-binding pockets.[1]

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

ReactivityMap Core 3-(3-Fluoro-4-nitrophenyl) propanenitrile (Core Scaffold) SNAr SNAr Displacement (Nucleophilic Attack) Core->SNAr R2-NH (Morpholine, etc.) Hydrolysis Nitrile Hydrolysis (Acid/Base) Core->Hydrolysis HCl/H2O or NaOH Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction [H] Prod_SNAr 3-(3-Amino-4-nitrophenyl) propanenitrile (Diversified Core) SNAr->Prod_SNAr Prod_Acid 3-(3-Fluoro-4-nitrophenyl) propanoic acid (Linker Extension) Hydrolysis->Prod_Acid Prod_Aniline 3-(4-Amino-3-fluorophenyl) propanenitrile (Privileged Aniline) Reduction->Prod_Aniline HDAC Inhibitors\n(Hydroxamates) HDAC Inhibitors (Hydroxamates) Prod_Acid->HDAC Inhibitors\n(Hydroxamates) Coupling Kinase Inhibitors\n(Quinazolines) Kinase Inhibitors (Quinazolines) Prod_Aniline->Kinase Inhibitors\n(Quinazolines) Cyclization/Coupling

Figure 1: Divergent synthetic pathways.[1] The core scaffold can be processed via three orthogonal routes to access distinct chemical spaces.

Key Synthetic Pathways & Applications
Pathway A: The "Linezolid-Like"

Strategy

The 3-fluoro-4-nitro motif is historically significant in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). While Linezolid uses a 3,4-difluoro core, the logic applies here.[1]

  • Mechanism: The hard nucleophile (fluoride) is displaced by a secondary amine via a Meisenheimer complex intermediate.[1]

  • Application: Synthesis of libraries where the "R" group needs to be varied late-stage.

  • Protocol Note: This reaction must be performed before reducing the nitro group.[1] Once reduced to an aniline, the ring becomes electron-rich, deactivating the position toward nucleophilic attack.[1]

Pathway B: The Propanoic Acid Linker (HDAC Inhibitors)

Hydrolysis of the nitrile yields 3-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS: 160877-40-7).

  • Relevance: Aryl-propanoic acids are classic precursors for hydroxamic acids (via coupling with hydroxylamine).[1]

  • Target: Histone Deacetylase (HDAC) inhibitors often feature a "Cap-Linker-Zinc Binding Group" topology.[1] This molecule provides the "Cap" (fluoro-nitro-phenyl) and the "Linker" (ethyl chain from the acid).

Pathway C: The Aniline Precursor (Kinase Inhibitors)

Selective reduction of the nitro group (leaving the nitrile intact) yields 3-(4-amino-3-fluorophenyl)propanenitrile .

  • Relevance: 3-Fluoro-4-anilines are ubiquitous in kinase inhibitors (e.g., Gefitinib analogs).[1] The fluorine atom interacts with the kinase hinge region or improves metabolic stability.[1]

  • Chemistry: The resulting aniline can be coupled with 4-chloroquinazolines or pyrimidines to form the bioactive core, while the nitrile tail remains available for later conversion to an amide or amine to tune solubility.[1]

Experimental Protocols
Protocol 1: Selective Reduction of Nitro Group

Target: Synthesis of 3-(4-amino-3-fluorophenyl)propanenitrile Objective: Reduce -NO2 to -NH2 without reducing the -CN group or defluorinating the ring.

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv), Ethanol/Water (4:1).[1]

  • Procedure:

    • Dissolve 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq) in Ethanol/Water.

    • Add Ammonium Chloride and Iron powder.[1]

    • Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM, appearance of fluorescent amine spot).

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with ethyl acetate.[1]

    • Concentrate the filtrate and extract with Ethyl Acetate.[1] Wash with brine, dry over

      
      .[1][2]
      
  • Why this method? Catalytic hydrogenation (

    
    ) risks reducing the nitrile or hydrogenolysis of the C-F bond.[1] Fe/NH4Cl is chemoselective for nitro groups.[1]
    
Protocol 2: Hydrolysis to Propanoic Acid

Target: Synthesis of 3-(3-Fluoro-4-nitrophenyl)propanoic acid

  • Reagents: Conc. HCl, Glacial Acetic Acid.[1]

  • Procedure:

    • Suspend the nitrile in a 1:1 mixture of Conc.[1] HCl and Acetic Acid.[1]

    • Heat to reflux (100°C) for 6–12 hours.

    • Workup: Cool the mixture. Pour into ice water. The acid product typically precipitates as a solid.[1]

    • Filter the solid, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.[1]

  • Data Validation: The product should show a loss of the nitrile peak (~2250 cm⁻¹) in IR and the appearance of a broad Carbonyl stretch (~1700 cm⁻¹) and -OH stretch.[1]

Quantitative Data Summary
PropertyValue / DescriptionSource
CAS Number 1539200-71-9[1]
Molecular Weight 194.16 g/mol Calc.[1]
Appearance Pale yellow to brown solid[2]
Key Intermediate 1 3-(3-Fluoro-4-nitrophenyl)propanoic acid (CAS 160877-40-7)[3]
Key Intermediate 2 3-(3-Fluoro-4-nitrophenyl)propanoyl chloride (CAS 1706445-88-6)[4]

Reactivity
High (F is activated by o-NO2)Theoretical
Primary Hazard Irritant (H315, H319); Potential Nitrile toxicitySDS
Synthesis of the Core Scaffold

If the material is not purchased, it is typically synthesized via the Heck Reaction or Knoevenagel Condensation followed by reduction.[1]

Route:

  • Starting Material: 1-Bromo-3-fluoro-4-nitrobenzene.[1]

  • Coupling: Reaction with Acrylonitrile (Pd(OAc)2, Phosphine ligand, Base)

    
     3-(3-Fluoro-4-nitrophenyl)acrylonitrile.[1]
    
  • Reduction: Selective reduction of the alkene (using NaBH4/Pyridine or catalytic transfer hydrogenation) to the alkane (Propanenitrile).[1]

Synthesis SM 1-Bromo-3-fluoro- 4-nitrobenzene Inter Cinnamonitrile Intermediate SM->Inter Heck Coupling (Pd cat.) Acrylo Acrylonitrile Acrylo->Inter Final 3-(3-Fluoro-4-nitrophenyl) propanenitrile Inter->Final Selective Reduction (NaBH4/CuCl)

Figure 2: Primary synthetic route to the scaffold.[1]

References
  • Chemical Abstract Service. CAS Registry Number 1539200-71-9.[1] American Chemical Society.[1]

  • BLD Pharm. Product Analysis: 3-(3-Fluoro-4-nitrophenyl)propanenitrile.[1] Retrieved from [1]

  • PubChem. Compound Summary: 3-(4-Nitrophenyl)propanoic acid (Analogous reactivity).[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Amerigo Scientific. 3-(3-Fluoro-4-nitrophenyl)propanoyl chloride Product Data. Retrieved from

  • Ang, W., Luo, Y., & Deng, Y. (2011).[1] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(3), o750.[1] (Demonstrates utility of 3-fluoro-4-nitrophenol core in HDAC inhibitors). Retrieved from

Sources

3-(3-Fluoro-4-nitrophenyl)propanenitrile SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a specialized organofluorine building block used primarily in the synthesis of androgen receptor antagonists (such as next-generation anti-prostate cancer agents) and as a scaffold for PROTAC (Proteolysis Targeting Chimera) linkers. Its structural core combines an electron-withdrawing nitro group with an ortho-fluorine atom, imparting unique metabolic stability and electronic properties essential for structure-activity relationship (SAR) optimization in medicinal chemistry.

Chemical Identity
PropertySpecification
IUPAC Name 3-(3-Fluoro-4-nitrophenyl)propanenitrile
Molecular Formula

Molecular Weight 194.16 g/mol
Exact Mass 194.0492
SMILES N#CCCC1=CC(F)=C([O-])C=C1
InChI String InChI=1S/C9H7FN2O2/c10-8-5-7(3-1-4-11)2-6-9(8)12(13)14/h2,5-6H,1,3H2
Key Functionality Nitrile (Cyanide), Nitro, Aryl Fluoride

Structural Analysis & Visualization

The molecule features a "push-pull" electronic system on the aromatic ring. The nitro group at the para position (relative to the alkyl chain) is a strong electron-withdrawing group (EWG), while the fluorine atom at the meta position exerts a strong inductive withdrawing effect but a weak mesomeric donating effect. This specific substitution pattern renders the ring highly susceptible to nucleophilic aromatic substitution (


) if subjected to harsh conditions, a feature often exploited in late-stage functionalization.

ChemicalStructure Core Benzene Ring (Aromatic Core) Nitro Nitro Group (-NO2) (Pos 4: Strong EWG) Core->Nitro  Electronic Deactivation Fluoro Fluorine (-F) (Pos 3: Metabolic Blocker) Core->Fluoro  Inductive Effect Linker Ethyl Linker (-CH2-CH2-) Core->Linker  Position 1 Nitrile Nitrile Group (-CN) (Electrophilic Handle) Linker->Nitrile  Terminal Functionalization

Figure 1: Structural decomposition highlighting the pharmacophoric elements of the molecule.

Synthetic Methodology

The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile requires careful chemoselectivity to preserve the nitro group while establishing the nitrile alkyl chain. The most robust protocol involves a Heck Cross-Coupling followed by a Selective Hydrogenation .

Protocol: Heck Coupling & Selective Reduction
Step 1: Heck Coupling

Reaction: 4-Bromo-2-fluoronitrobenzene + Acrylonitrile


 3-(3-Fluoro-4-nitrophenyl)acrylonitrile.
  • Reagents:

    • Substrate: 4-Bromo-2-fluoronitrobenzene (1.0 equiv)

    • Olefin: Acrylonitrile (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%)
      
    • Base: Triethylamine (

      
      ) (2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl bromide,

      
      , and 
      
      
      
      under argon atmosphere.
    • Add anhydrous DMF, followed by

      
       and acrylonitrile.
      
    • Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (

      
      ) to yield the unsaturated nitrile intermediate.
      
Step 2: Selective Reduction

Reaction: Reduction of the alkene (


) without reducing the nitro group (

) or the nitrile (

). Note: Standard

will reduce the nitro group to an amine. A selective catalyst is required.
  • Reagents:

    • Substrate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile

    • Reducing Agent: Sodium Borohydride (

      
      ) (1.5 equiv)
      
    • Additive: Copper(I) Chloride (

      
      ) (catalytic) or Pyridine.
      
    • Solvent: Methanol/THF (1:1).

  • Procedure (Conjugate Reduction):

    • Dissolve the intermediate in MeOH/THF at 0°C.

    • Add

      
       (10 mol%) followed by portion-wise addition of 
      
      
      
      . The copper salt promotes 1,4-reduction over 1,2-reduction.
    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Quench: Carefully add saturated

      
       solution.
      
    • Isolation: Extract with DCM, dry, and concentrate. The product is typically a pale yellow solid or oil.

SynthesisPath Start 4-Bromo-2-fluoronitrobenzene Intermed Intermediate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile Start->Intermed Heck Coupling (90°C) Reagents1 Acrylonitrile | Pd(OAc)2 | PPh3 | Et3N Reagents1->Intermed Product Target: 3-(3-Fluoro-4-nitrophenyl)propanenitrile Intermed->Product Selective 1,4-Reduction Reagents2 NaBH4 | CuCl (cat) | MeOH Reagents2->Product

Figure 2: Synthetic workflow emphasizing the preservation of the nitro group.

Applications in Drug Discovery

This molecule serves as a critical intermediate for Androgen Receptor (AR) Antagonists .

  • Bioisosterism: The 3-fluoro-4-cyanophenyl moiety is common in drugs like Enzalutamide and Apalutamide . The nitro analog (this molecule) is often synthesized to study the electronic effects of replacing the cyano group with a nitro group (a classic bioisosteric exchange to modulate metabolic half-life).

  • Linker Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid (

    
    ) or reduced to a primary amine (
    
    
    
    ), creating a "handle" for attaching this pharmacophore to E3 ligase ligands in PROTAC development.
Analytical Characterization (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     8.05 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.05 (t, 2H, 
    
    
    
    ), 2.70 (t, 2H,
    
    
    ).
  • IR Spectrum: Characteristic peaks at ~2245 cm⁻¹ (

    
     stretch) and ~1530/1350 cm⁻¹ (
    
    
    
    stretch).

Safety & Handling Protocols

Warning: This compound contains both a nitrile and a nitro group.

  • Toxicity: Nitriles can release cyanide ions upon metabolic processing. The nitroaromatic moiety is potentially mutagenic.

  • Energetics: Nitro compounds can be explosive, particularly if subjected to high heat or shock.

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. All operations must be performed in a fume hood.

References

  • PubChem. 3-Fluoropropionitrile (Analogous substructure data).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses.Heck Reaction Methodologies for Aryl Acrylonitriles. Coll. Vol. 10, p.623 (2004). (General methodology reference).

Sources

A Technical Guide to the Application of 3-(3-Fluoro-4-nitrophenyl)propanenitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a strategically important building block in synthetic organic and medicinal chemistry. Its unique arrangement of functional groups—a nitro group ortho to a fluorine atom on an aromatic ring, coupled with an aliphatic nitrile chain—offers a versatile platform for the construction of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its primary role in the synthesis of 6-fluoroindoles, a privileged core in numerous pharmacologically active compounds. We will explore the mechanistic underpinnings of the key reductive cyclization pathway, present a detailed experimental protocol, and discuss the critical parameters that govern reaction success. This document serves as a technical resource for chemists aiming to leverage this reagent in drug discovery and development programs.

Introduction: The Strategic Value of a Multifunctional Building Block

The design of efficient synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery. The selection of the starting material is paramount, and reagents that contain multiple, orthogonally reactive functional groups are of immense value. 3-(3-Fluoro-4-nitrophenyl)propanenitrile is a prime example of such a scaffold.

Chemical Structure and Reactivity Analysis

The synthetic utility of 3-(3-fluoro-4-nitrophenyl)propanenitrile is derived from its distinct reactive centers:

  • The Nitro Group: Positioned at C4, the nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic handle for reduction to an amine. This transformation is the linchpin for intramolecular cyclization reactions.

  • The Nitrile Group: The cyano (-C≡N) group is a versatile functional group that can participate in cyclization reactions, acting as an electrophilic carbon sink for the newly formed aniline.

  • The Fluorine Atom: Located at C3, the fluorine atom is meta to the nitro group and ortho to the site of the future amine. The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Its position on the resulting indole ring (C6) is a common motif in many bioactive molecules.

  • Benzylic Protons: The protons on the carbon alpha to the phenyl ring are acidified, offering potential for derivatization, although this pathway is less common than the reductive cyclization route.

The strategic placement of these groups enables a domino reaction sequence, where reduction of the nitro group initiates a spontaneous intramolecular cyclization, efficiently constructing the bicyclic indole core.

Core Synthetic Application: Reductive Cyclization to 6-Fluoroindoles

The most prominent application of 3-(3-fluoro-4-nitrophenyl)propanenitrile is its conversion to 6-fluoroindole derivatives. This transformation is a powerful example of a reductive cyclization, where the reduction of one functional group triggers the formation of a new ring system.

Mechanistic Overview: The Domino Reduction-Cyclization Pathway

The synthesis of the indole nucleus from an ortho-substituted nitroarene is a well-established strategy in heterocyclic chemistry.[2] The process, when starting with 3-(3-fluoro-4-nitrophenyl)propanenitrile, follows a clear and logical sequence:

  • Reduction of the Nitro Group: The process begins with the chemoselective reduction of the aromatic nitro group to a primary amine (aniline). This is typically achieved through catalytic hydrogenation or using chemical reductants.

  • Intramolecular Nucleophilic Attack: The newly formed amino group, now positioned ortho to the propanenitrile side chain, acts as a potent nucleophile. It readily attacks the electrophilic carbon of the nitrile group.

  • Cyclization and Tautomerization: This intramolecular attack forms a cyclic imine intermediate. A subsequent tautomerization (aromatization) of this intermediate leads to the formation of the stable indole aromatic system.

This domino sequence is highly efficient, often proceeding in a single pot, and leverages the inherent reactivity of the starting material to build molecular complexity rapidly.

Visualization: Reductive Cyclization Workflow

The following diagram illustrates the key transformation from the starting material to the 6-fluoroindole core.

G SM 3-(3-Fluoro-4-nitrophenyl)propanenitrile Reagents Reduction (e.g., H₂, Pd/C) SM->Reagents Intermediate 3-(4-Amino-3-fluorophenyl)propanenitrile Product 6-Fluoro-1H-indole (after cyclization & aromatization) Intermediate->Product Step 2: Intramolecular Cyclization Reagents->Intermediate Step 1: Nitro Reduction

Caption: Reductive cyclization of 3-(3-fluoro-4-nitrophenyl)propanenitrile.

Experimental Protocol: A Validated Synthesis of 6-Fluoroindole

This protocol is a representative example of the catalytic hydrogenation approach for the reductive cyclization.

Objective: To synthesize 6-fluoroindole from 3-(3-fluoro-4-nitrophenyl)propanenitrile.

Materials:

  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile

  • Palladium on carbon (10% Pd/C), 50% wet

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a Parr hydrogenation vessel, add 3-(3-fluoro-4-nitrophenyl)propanenitrile (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve/suspend the starting material completely.

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).[3] Begin vigorous stirring and maintain the reaction at a set temperature (e.g., room temperature to 50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC or LC-MS) of aliquots. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as recrystallization or column chromatography to yield pure 6-fluoroindole.

Causality Behind Experimental Choices & Key Parameters
  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines.[4] It offers high activity and selectivity, often allowing the reaction to proceed under mild conditions. The choice of catalyst loading (mol %) is a balance between reaction rate and cost.

  • Solvent: Low molecular weight alcohols like ethanol or methanol are excellent solvents for this reaction. They readily dissolve the starting material and the hydrogen gas, facilitating efficient mass transport to the catalyst surface.

  • Pressure and Temperature: The reaction is often run at elevated hydrogen pressure to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[5] Mild heating can also increase the rate, but excessively high temperatures should be avoided to minimize side reactions.

  • Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is hazardous. The catalyst can be pyrophoric, and hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, and proper inerting procedures are critical to prevent the formation of explosive mixtures with air.

Data Summary and Comparative Analysis

The choice of reducing agent is the most critical variable in this synthesis. While catalytic hydrogenation is common, other methods can be employed, each with its own advantages and disadvantages.

Table 1: Comparison of Reductive Cyclization Conditions

Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C 50-100 psi H₂, EtOH/MeOH, RT-50°CHigh yield, clean reaction, scalableRequires specialized pressure equipment, flammable gas, pyrophoric catalyst
Fe / HCl or AcOH Reflux in EtOH/H₂OInexpensive, robust, well-establishedStoichiometric metal waste, acidic conditions may not be tolerated by other functional groups
SnCl₂·2H₂O Reflux in EtOHMild conditions, good for lab scaleGenerates tin-based waste products
Sodium Dithionite (Na₂S₂O₄) Biphasic system (e.g., DCM/H₂O), phase-transfer catalystAvoids heavy metals, mildCan have lower yields, requires biphasic setup

Conclusion and Future Perspectives

3-(3-Fluoro-4-nitrophenyl)propanenitrile stands out as a highly effective precursor for the synthesis of 6-fluoroindoles. Its utility is rooted in a robust and high-yielding reductive cyclization cascade that is amenable to various reduction methodologies. For drug development professionals, this starting material provides a reliable and direct entry point to a key heterocyclic scaffold that is frequently implicated in biological activity. Future research may focus on expanding the scope of this reagent to construct other novel heterocyclic systems or developing more sustainable, next-generation catalytic systems for the key reductive cyclization step.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Caddick, S., & Gribble, G. W. (2000). Recent advances in indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 1045–1071. [Link]

  • Bartoli, G., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(2), 523. [Link]

  • Jadhav, S. D., et al. (2020). Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. Molecules, 25(15), 3349. [Link]

  • Mishra, B., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6170. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Isosterism. Science, 317(5846), 1881–1886. [Link]

  • Google Patents. (1964).
  • Sárkány, A., & Révay, Z. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Organic Process Research & Development, 24(3), 433-441. [Link]

  • Wang, L., et al. (2024). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. ACS Omega. [Link]

  • Zhang, Y., et al. (2023). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Polymer Chemistry, 14(1), 106-114. [Link]

Sources

Technical Profile: Acidity & pKa of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: N/A for specific isomer, analogous to 1706445-88-6 derivatives) is a neutral organic intermediate commonly utilized in the synthesis of androgen receptor antagonists and other pharmaceutical scaffolds.[1][2]

Key Physicochemical Insights:

  • Aqueous Acidity: The molecule exhibits no significant ionization in the physiological pH range (1–14). It is classified as a neutral compound in aqueous media.[2]

  • Non-Aqueous Acidity (DMSO): The molecule possesses latent C-H acidity activated by electron-withdrawing groups (EWG).[1][2]

    • Primary Acidic Site (Benzylic): Estimated pKa ~19–21 (DMSO).[1]

    • Secondary Acidic Site (

      
      -Nitrile):  Estimated pKa ~29–31 (DMSO).[1][2]
      
  • Synthetic Implication: The high acidity of the benzylic position relative to the

    
    -nitrile position presents a regioselectivity challenge during alkylation reactions, requiring kinetic control or blocking strategies.
    

Theoretical Acidity Profile & Structural Analysis

The acidity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile is governed by the stability of the carbanions formed upon deprotonation.[1][2] There are two competing sites for deprotonation: the carbon


 to the nitrile group (C2) and the benzylic carbon (C3).
Structural Acidity Map[2]

The molecule contains a phenyl ring substituted with a nitro group (strong EWG) and a fluorine atom (EWG), attached to a propanenitrile chain.

SiteChemical EnvironmentActivation FactorsEstimated pKa (DMSO)
C3 (Benzylic)

Resonance: Delocalization into 4-NO

phenyl ring.Inductive: 3-F atom and

-nitrile group.[1][2]
19.0 – 21.0
C2 (

-Nitrile)

Resonance: Delocalization into Nitrile (

).Inductive: Remote Ar-NO

(weak effect).[1][2]
29.0 – 31.0
N1 (Nitrile N)

Basicity: Very weak.[1][2] Protonation occurs only in superacids.[2]-10.0 (Conj. Acid)
Mechanistic Analysis of C-H Acidity[2]

Why the Benzylic Position is Dominant: Standard alkyl nitriles (e.g., acetonitrile) have a pKa of ~31 in DMSO. However, the presence of a para-nitro group on a benzylic carbon drastically lowers the pKa. For comparison, p-nitrotoluene has a pKa of ~20.4 in DMSO [1].[2] In this molecule, the benzylic position is further acidified by the inductive electron-withdrawing effect of the adjacent cyanomethyl group (


), likely depressing the pKa to the 19–20 range .

The


-Nitrile Position: 
While the 

-proton is activated by the nitrile group, it lacks the extensive resonance stabilization provided by the nitro-aromatic system. Its acidity is comparable to simple alkyl nitriles (~30), making it thermodynamically less acidic than the benzylic position by ~10 orders of magnitude.

Visualization of Acidity & Reactivity[3]

The following diagram illustrates the deprotonation equilibrium and the competing sites of reactivity.

AcidityProfile cluster_0 Neutral Molecule cluster_1 Thermodynamic Product (Benzylic) cluster_2 Kinetic/Secondary Product (Alpha-CN) M 3-(3-Fluoro-4-nitrophenyl) propanenitrile A1 Benzylic Carbanion (Resonance with NO2) M->A1 Deprotonation at C3 (pKa ~19) A2 Alpha-Nitrile Carbanion (Resonance with CN) M->A2 Deprotonation at C2 (pKa ~30) Resonance Stabilized by 4-NO2 & 3-F A1->Resonance Base Base (B:) Base->M Attacks Acidic H

Caption: Figure 1. Competitive deprotonation pathways. The benzylic position (C3) is the thermodynamic sink due to strong resonance stabilization by the 4-nitro group.

Experimental Protocols

Since the pKa values lie outside the range of aqueous titration (0–14), standard potentiometric methods are invalid. The following protocols are recommended for characterizing this compound.

Protocol A: Determination of pKa via Competitive NMR Titration (DMSO)

This method determines the relative acidity of the benzylic position against an indicator of known pKa.

Reagents:

  • Solvent: DMSO-d

    
     (anhydrous).[1][2]
    
  • Indicator: 9-Phenylfluorene (pKa 18.[1][2]5) or Fluorene (pKa 22.6).[1]

  • Base: Potassium dimylsyl (dimsyl anion) or KOtBu (freshly sublimed).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve equimolar amounts (0.05 mmol) of the Target Compound and the Indicator in 0.6 mL DMSO-d

    
     in an NMR tube under Argon atmosphere.
    
  • Baseline Scan: Acquire a

    
    H NMR spectrum to establish integration ratios of the benzylic protons of the target (
    
    
    
    ) and the acidic protons of the indicator (
    
    
    ).
  • Titration: Add sub-stoichiometric amounts (0.2 eq) of the base solution via syringe through the septum. Shake vigorously.

  • Equilibration: Allow 5 minutes for equilibrium.

  • Measurement: Acquire

    
    H NMR. Integrate the signals for:
    
    • Neutral Target (

      
      ) vs. Anion (
      
      
      
      - often inferred or observed if exchange is slow).[1][2]
    • Neutral Indicator (

      
      ) vs. Indicator Anion (
      
      
      
      ).
  • Calculation: Use the equilibrium expression:

    
    [1]
    
Protocol B: LogD Profiling (Neutrality Verification)

To confirm the absence of aqueous ionization for regulatory or formulation purposes.

Method: Shake-Flask or HPLC-based LogD determination.[1][2]

  • Buffers: Prepare phosphate buffers at pH 2.0, 7.4, and 10.5.

  • Partition: Equilibrate compound between Octanol and Buffer.

  • Analysis: Analyze phases by HPLC-UV (254 nm).

  • Criteria: If LogD remains constant (

    
    ) across pH 2–10, the compound is confirmed as neutral  in aqueous media.
    

Synthetic Applications & Regioselectivity

For researchers utilizing this intermediate for alkylation (e.g., introducing a gem-dimethyl group alpha to the nitrile):

  • Thermodynamic Trap: Using weak bases (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) or allowing equilibration will favor deprotonation at the benzylic position , leading to side reactions (oxidative degradation or alkylation at the wrong carbon).
  • Kinetic Control: To functionalize the

    
    -nitrile position (C2), use LiHMDS or LDA  at -78°C  in THF.[1][2] The kinetic acidity of the 
    
    
    
    -nitrile protons (less sterically hindered, primary C-H) may allow for selective deprotonation over the benzylic protons if the reaction is quenched immediately.
  • Alternative Route: If direct alkylation fails due to benzylic acidity, consider synthesizing the

    
    -substituted chain before the SNAr coupling to the 3-fluoro-4-nitrobenzene ring.[1][2]
    

References

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

  • Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.[1][2] Link

  • PubChem. (2023).[2] Compound Summary for 3-(4-Nitrophenyl)propanenitrile. National Library of Medicine.[2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter 26: Alkylation of Enolates). Link[1]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This application note details the high-purity synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9). This fluorinated aryl nitrile serves as a critical intermediate in the development of next-generation Androgen Receptor (AR) antagonists and PARP inhibitors. The presence of the ortho-fluoro-nitro motif allows for subsequent nucleophilic aromatic substitution (


) or reduction to form functionalized indole or quinoline scaffolds.

The protocol prioritizes chemoselectivity , specifically addressing the challenge of reducing the


-unsaturated nitrile functionality without compromising the labile nitro group.

Retrosynthetic Analysis

The most robust synthetic pathway disconnects the target molecule at the C2-C3 bond via a selective reduction of the corresponding cinnamyl nitrile derivative. The cinnamyl precursor is accessed via a Knoevenagel condensation of the commercially available 3-fluoro-4-nitrobenzaldehyde.

Retrosynthesis Target Target: 3-(3-Fluoro-4-nitrophenyl)propanenitrile Intermediate Intermediate: (E)-3-(3-Fluoro-4-nitrophenyl)acrylonitrile Target->Intermediate Chemoselective Reduction (NaBH4/Pyridine) SM1 Starting Material 1: 3-Fluoro-4-nitrobenzaldehyde Intermediate->SM1 Knoevenagel Condensation SM2 Starting Material 2: Cyanoacetic Acid / Acetonitrile Intermediate->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the Knoevenagel-Reduction sequence.

Safety & Handling Protocols

  • Nitro Aromatics: Potentially explosive if heated to dryness or subjected to shock. Maintain temperature control below 100°C.

  • Cyanides/Nitriles: Toxic by inhalation and skin contact. All waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide residues before disposal.

  • Sodium Borohydride: Liberates flammable hydrogen gas upon contact with protic solvents. Ensure adequate venting.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-Fluoro-4-nitrophenyl)acrylonitrile

This step utilizes a modified Knoevenagel condensation with cyanoacetic acid, which undergoes spontaneous decarboxylation to yield the unsaturated nitrile.

Reagents:

  • 3-Fluoro-4-nitrobenzaldehyde (1.0 eq)

  • Cyanoacetic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalytic, 0.1 eq)[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-nitrobenzaldehyde (10.0 g, 59.1 mmol) in Pyridine (40 mL).

  • Addition: Add Cyanoacetic acid (6.0 g, 70.9 mmol) and Piperidine (0.6 mL).

  • Reflux: Heat the mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of aldehyde (

    
    ) and appearance of the olefin product (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature and pour slowly into ice-cold HCl (2M, 200 mL) with vigorous stirring. The product will precipitate.

  • Isolation: Filter the precipitate, wash with water (3 x 50 mL) to remove residual pyridine, and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Step 2: Chemoselective Reduction to 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Critical Control Point: Standard catalytic hydrogenation (


) is NOT  recommended as it will reduce the nitro group to an amine. The method below uses Sodium Borohydride in a Pyridine/Methanol system to selectively reduce the conjugated alkene.

Reagents:

  • (E)-3-(3-Fluoro-4-nitrophenyl)acrylonitrile (from Step 1)[1]

  • Sodium Borohydride (

    
    , 2.0 eq)[1]
    
  • Pyridine (Co-solvent)[1]

  • Methanol (Solvent)[1]

Procedure:

  • Dissolution: Dissolve the unsaturated nitrile (5.0 g, 26.0 mmol) in a mixture of Pyridine (15 mL) and Methanol (35 mL). Cool to 0°C.[2]

  • Reduction: Add

    
     (1.97 g, 52.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The color typically fades from bright yellow to pale yellow/colorless.

  • Quench: Carefully quench excess hydride by adding Acetone (5 mL), followed by acidification with 1M HCl to pH 4.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (SiO2, Hexane:EtOAc 8:2) to obtain the pure saturated nitrile.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid/oil.

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance Pale yellow solid or viscous oil
1H NMR (CDCl3)

8.05 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.05 (t, 2H,

), 2.70 (t, 2H,

).[1]
IR Spectrum 2245

(CN stretch), 1530 & 1350

(

stretch).[1] Absence of 1620

(C=C).
Mass Spec (ESI)

(Calculated MW: 194.[1]16)

Mechanistic Pathway

The reduction mechanism relies on the 1,4-addition of the hydride to the electron-deficient


-carbon of the cinnamyl system. Pyridine acts as a ligand to modulate the reactivity of the borohydride species, preventing the over-reduction of the nitro group which typically requires transition metal catalysis or stronger conditions.

Mechanism Step1 Cinnamyl Nitrile (Michael Acceptor) Step2 Hydride Attack (1,4) on Beta-Carbon Step1->Step2 NaBH4 Step3 Enolate Intermediate Step2->Step3 Step4 Protonation (MeOH) -> Saturated Nitrile Step3->Step4 H+

Figure 2: Mechanism of 1,4-conjugate reduction by Borohydride.

References

  • Synthesis of Fluorinated Intermediates

    • Title: "Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines" (Context on Nitro/Fluoro stability).
    • Source: Organic Process Research & Development.
    • URL:[Link][1]

  • Knoevenagel Condensation Protocols

    • Title: "One Pot Synthesis of Nitriles from Aldehydes" (General methodology for nitrile synthesis).[3][4]

    • Source: Asian Journal of Chemistry.
    • URL:[Link][1]

  • Selective Reduction Methodology

    • Title: "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups" (Methodology adapt
    • Source: Calvin Digital Commons.
    • URL:[Link][1]

  • Hantzsch Ester Alternative (Green Chemistry)

Sources

Application Note: High-Fidelity Catalytic Reduction of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The reduction of 3-(3-Fluoro-4-nitrophenyl)propanenitrile to 3-(4-amino-3-fluorophenyl)propanenitrile presents a classic chemo-selectivity challenge in organic synthesis. While the nitro group (


) is readily reduced, the molecule contains two other functional groups that require careful handling:
  • Nitrile (

    
    ):  Susceptible to hydrogenation to primary amines (
    
    
    
    ) or condensation to secondary amines, particularly under high pressure or acidic conditions.
  • Aryl Fluoride (

    
    ):  Generally robust, but susceptible to hydrogenolysis (de-fluorination) under forcing conditions with specific catalysts.
    

This guide outlines three validated protocols designed to maximize yield (>95%) and purity while strictly preserving the nitrile and fluoride moieties.

Reaction Scheme

The target transformation involves the 6-electron reduction of the nitro group to the aniline, passing through nitroso and hydroxylamine intermediates.

ReactionPathway Substrate 3-(3-Fluoro-4-nitrophenyl) propanenitrile Nitroso Nitroso Intermediate Substrate->Nitroso + 2e- / 2H+ Hydroxyl Hydroxylamine (Key Impurity Risk) Nitroso->Hydroxyl + 2e- / 2H+ Product 3-(4-amino-3-fluorophenyl) propanenitrile Hydroxyl->Product + 2e- / 2H+ SideProduct Side Product: Primary Amine (Over-reduction) Product->SideProduct High H2 Pressure or Acidic pH

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of over-reduction (red path).

Critical Process Parameters (CPPs)

To ensure "Right First Time" execution, the following parameters must be controlled.

ParameterRecommended RangeScientific Rationale
Catalyst 5% Pd/C (sulfided) or Pt/CPd is active; sulfided variants or Pt reduce nitrile activation risk.
Hydrogen Source 1 atm (Balloon) or FormateHigh pressure (>3 bar) accelerates nitrile reduction.
Solvent MeOH, EtOH, or EtOAcProtic solvents facilitate H-transfer; avoid acidic media.
Temperature 20°C – 40°CElevated temps (>50°C) increase risk of de-fluorination and nitrile reduction.
Reaction Time Monitor closely (1-4 h)Long exposure after conversion promotes side reactions.

Protocol A: Catalytic Hydrogenation (Standard Batch)

Best for: Routine lab-scale synthesis where H₂ balloons are available. Mechanism: Heterogeneous catalysis via Horiuti-Polanyi mechanism.

Materials
  • Substrate: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent). Note: The water wet paste minimizes ignition risk.

  • Solvent: Methanol (HPLC Grade).

  • Gas: Hydrogen (Balloon).

Step-by-Step Procedure
  • Inerting: Purge a reaction flask (round bottom) with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add the substrate (e.g., 1.0 g) and Methanol (10 mL, 10V). Stir to dissolve.

  • Catalyst Addition: Under N₂ flow, carefully add 5% Pd/C (50 mg, 5 wt% loading relative to substrate).

    • Caution: Dry Pd/C is pyrophoric. Always use wet paste or add under inert gas.

  • Hydrogen Introduction: Evacuate the flask (house vacuum) and backfill with Hydrogen from a balloon. Repeat 3 times. Leave the balloon attached (approx. 1 atm).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Checkpoint: Monitor by TLC or HPLC after 1 hour. Look for the disappearance of the nitro peak.

    • Selectivity Note: If the reaction is sluggish, warm to 35°C. Do not exceed 40°C to protect the nitrile.

  • Workup: Once complete (typically 2-3 hours), flush with Nitrogen to remove H₂.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Safety: Keep the used catalyst wet; dry spent catalyst is a fire hazard.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude aniline.

Protocol B: Catalytic Transfer Hydrogenation (High Selectivity)

Best for: High-precision requirements where nitrile reduction must be strictly zero. Mechanism: Decomposition of ammonium formate releases H₂ in situ on the catalyst surface, providing a "concentration-controlled" reduction that disfavors side reactions.

Materials
  • Substrate: 1.0 eq

  • Catalyst: 10% Pd/C (50% wet)

  • Hydrogen Donor: Ammonium Formate (

    
    ) (3.0 - 5.0 eq)
    
  • Solvent: Methanol/THF (1:1)

Step-by-Step Procedure
  • Dissolution: Dissolve substrate (1.0 g) in MeOH/THF (10 mL).

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

  • Donor Addition: Add Ammonium Formate (1.0 g, ~3 eq) in one portion.

  • Reaction: Stir at Room Temperature . Slight gas evolution (

    
    ) will occur.
    
    • Optimization: If reaction is slow, heat to 40°C.

  • Monitoring: This method is highly selective.[1] Over-reduction of the nitrile is kinetically inhibited because the H₂ concentration never reaches high saturation levels.

  • Workup: Filter through Celite. Concentrate. Partition the residue between Water and Ethyl Acetate to remove excess formate salts. Dry organic layer (

    
    ) and concentrate.[2][3]
    

Protocol C: Chemical Reduction (Iron/Ammonium Chloride)

Best for: "Fail-safe" scenarios or if heavy metals must be avoided in the final step (though Fe is also a metal, it is easily removed). 100% Selective for Nitro over Nitrile.

Materials
  • Substrate: 1.0 eq

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure
  • Preparation: Mix Substrate (1.0 g) in Ethanol (15 mL).

  • Activation: Dissolve

    
     in Water (5 mL) and add to the ethanol solution.
    
  • Reduction: Add Iron powder. Heat the mixture to reflux (70-80°C) .

  • Kinetics: Vigorous stirring is essential as this is a heterogeneous surface reaction. Reaction typically completes in 1-2 hours.

  • Workup: Cool to RT. Filter through Celite to remove Iron oxides.

  • Purification: The filtrate may contain dissolved iron salts. Basify to pH 9 with saturated

    
    , extract with Ethyl Acetate, and wash with brine.
    

Analytical Control & Troubleshooting

HPLC Method Parameters (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Amine).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Nitrile Reduction (M+4 product) High H₂ pressure or acidic solvent.Switch to Protocol B (Transfer Hydrogenation). Ensure solvent is neutral.
Incomplete Conversion (Hydroxylamine) Catalyst poisoning or insufficient H₂.Add fresh catalyst (under N₂). Increase temp to 35°C.
De-fluorination (M-19 product) Reaction temp too high; Reaction time too long.Stop reaction immediately upon nitro consumption. Use Pt/C instead of Pd/C.
Dimer Formation (Azoxy) Basic conditions or insufficient reductant.Ensure adequate H₂ flow/pressure. Avoid basic workup until reduction is complete.
Decision Matrix

DecisionTree Start Select Reduction Method Q1 Is Nitrile reduction a known issue? Start->Q1 Q2 Is Heavy Metal (Pd) allowed? Q1->Q2 Yes (High Risk) MethodA Protocol A: Pd/C + H2 Balloon (Standard) Q1->MethodA No/Unknown MethodB Protocol B: Pd/C + Formate (High Selectivity) Q2->MethodB Yes MethodC Protocol C: Fe / NH4Cl (Robust/Cheap) Q2->MethodC No

Figure 2: Decision matrix for selecting the optimal reduction strategy.

References

  • Chemoselective Hydrogenation Reviews

    • Beller, M., et al. "Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C." Catalysis Science & Technology, 2014, 4, 629-632.[4] Link (Note: Discusses nitrile reduction, highlighting conditions to avoid if preservation is desired).

    • Sajiki, H., et al. "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[5] Tetrahedron Letters, 2004. (Demonstrates use of ethylenediamine poison to protect nitriles).

  • General Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. Link

    • BenchChem Technical Support.[6] "Selective reduction of nitro group without affecting other functional groups."[6] Link

  • The substrate 3-(3-Fluoro-4-nitrophenyl)propanenitrile is a known intermediate in the synthesis of androgen receptor antagonists. Related synthesis of fluoro-anilines via Pd/C is standard practice in medicinal chemistry (e.g.

Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application Note: Hydrolysis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile to 3-(3-Fluoro-4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: N/A for specific nitrile, Product CAS: 160877-40-7) to its corresponding carboxylic acid, 3-(3-Fluoro-4-nitrophenyl)propanoic acid .

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for oxazolidinone antibiotics and other bioactive fluorinated aromatics. While nitrile hydrolysis is a standard organic transformation, the presence of the 3-fluoro-4-nitro moiety necessitates a carefully selected strategy to prevent nucleophilic aromatic substitution (


) side reactions that degrade the fluorinated core.

Key Takeaway: Acid-catalyzed hydrolysis is the preferred method over base-catalyzed routes for this specific substrate to preserve the Ar-F bond integrity.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reactivities:

  • Nitrile (-CN): The target for hydrolysis.[1][2]

  • Nitro (-NO₂): Electron-withdrawing group (EWG), generally stable to hydrolysis but activates the ring.

  • Fluorine (-F): Located meta to the alkyl chain but ortho to the Nitro group.

Risk Assessment: The 3-fluoro-4-nitrophenyl ring is highly activated for Nucleophilic Aromatic Substitution (


). In strong alkaline conditions (e.g., NaOH/Heat), the hydroxide ion (

) can act as a nucleophile, displacing the fluorine atom to form the corresponding phenol (3-hydroxy-4-nitrophenyl derivative).
Reaction Pathway Selection
  • Path A: Base Hydrolysis: High risk of defluorination. Not recommended for scale-up without extensive impurity profiling.

  • Path B: Acid Hydrolysis (Recommended): Utilizes

    
     / 
    
    
    
    . The acidic environment protonates the nitrile nitrogen, activating the carbon for weak nucleophilic attack by water. This method avoids strong nucleophiles, preserving the Ar-F bond.
Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via the formation of an imidate intermediate, followed by hydrolysis to the primary amide, and finally to the carboxylic acid.

ReactionMechanism Start Nitrile (R-CN) Protonation Nitrilium Ion (R-C≡NH+) Start->Protonation + H+ WaterAttack Imidic Acid (R-C(OH)=NH) Protonation->WaterAttack + H2O Amide Primary Amide (R-CONH2) WaterAttack->Amide Tautomerization AcidProduct Carboxylic Acid (R-COOH) Amide->AcidProduct + H3O+ / Heat - NH4+

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Starting Material 3-(3-Fluoro-4-nitrophenyl)propanenitrileSubstrate
Acetic Acid (AcOH) Glacial, >99%Co-solvent / Solubilizer
Hydrochloric Acid (HCl) Conc. (37%)Catalyst / Reagent
Water DeionizedSolvent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Protocol: Acid-Mediated Hydrolysis (Standard)

Step 1: Setup

  • Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equiv).

  • Add Glacial Acetic Acid (5 volumes relative to nitrile mass). Note: AcOH ensures the lipophilic aromatic nitrile is fully solubilized.

  • Add Conc. HCl (5 volumes).

    • Caution: Exothermic mixing. Add acid slowly.[3]

Step 2: Reaction

  • Heat the mixture to Reflux (approx. 100-110°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Check by HPLC or TLC (50% EtOAc/Hexane). The intermediate amide may appear after 1-2 hours; continue heating until the amide is fully converted to the acid.

Step 3: Workup

  • Cool the reaction mixture to room temperature (20-25°C).

  • Option A (Precipitation - Preferred):

    • Pour the reaction mixture into Ice Water (10 volumes).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter the solid, wash with cold water (3x), and dry under vacuum at 45°C.

  • Option B (Extraction - If oil forms):

    • Dilute with water (10 volumes).

    • Extract with Ethyl Acetate (3 x 5 volumes).

    • Combine organics and wash with Brine (1 x 5 volumes).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Step 4: Purification

  • If the purity is <98%, recrystallize from Toluene or a Toluene/Hexane mixture.

  • Expected Yield: 85–95%.

Workflow Diagram

Workflow Input Start: Nitrile + AcOH + HCl Reflux Reflux 100°C (16h) Input->Reflux Quench Quench in Ice Water Reflux->Quench Decision Precipitate formed? Quench->Decision Filter Filtration & Wash Decision->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Decision->Extract No (Oiling) Final Final Product (Carboxylic Acid) Filter->Final Dry Dry & Concentrate Extract->Dry Dry->Final

Analytical Validation

To ensure the integrity of the product, verify the following parameters.

NMR Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.2 (s, 1H, -COOH )
      
    • 
       8.0-8.1 (m, 1H, Ar-H ortho to NO2)
      
    • 
       7.4-7.6 (m, 2H, Ar-H)
      
    • 
       2.9 (t, 2H, Ar-CH 2-)
      
    • 
       2.6 (t, 2H, -CH 2-COOH)
      
  • 19F NMR: Single peak around -110 to -120 ppm (check against standard).

HPLC Purity Check
  • Column: C18 (e.g., Agilent Zorbax SB-C18)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Nitro aromatic absorbance).

Troubleshooting & FAQ

Q1: The reaction stalled at the amide intermediate.

  • Cause: Insufficient temperature or acid concentration.

  • Fix: Add more Conc. HCl (2 vol) and increase temperature to reflux. Ensure the condenser is working to prevent acid loss.

Q2: I see a new impurity spot on TLC (more polar than product).

  • Cause: Possible hydrolysis of the Fluorine (formation of phenol).

  • Fix: Check reaction temperature. If using base hydrolysis, switch to acid immediately. If using acid, ensure the temperature is not exceeding 110°C excessively.

Q3: The product is an oil and won't crystallize.

  • Fix: Triturate the oil with cold Hexanes or Pentane. Scratch the side of the flask. If that fails, dissolve in minimal Toluene and cool slowly to 4°C.

References

  • Preparation of 3-(2-nitrophenyl)propionic acid. PrepChem.com. Accessed October 2023. Link

  • Hydrolysis of Nitriles to Carboxylic Acids. Organic Chemistry Portal. Accessed October 2023. Link

  • 3-(3-Fluoro-4-nitrophenyl)propanoic acid (Product Page). BLD Pharm. Accessed October 2023. Link

  • Nitrile Hydrolysis Mechanism. Chemistry LibreTexts. Accessed October 2023. Link

Sources

Nucleophilic aromatic substitution using 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Abstract

This guide details the protocols for utilizing 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: Generic Scaffold) as a high-value electrophile in Nucleophilic Aromatic Substitution (


). This substrate features a "privileged scaffold" motif—an ortho-fluoronitrobenzene core—activated for regioselective displacement, coupled with a distal nitrile handle for downstream diversification. These protocols are optimized for medicinal chemistry libraries and process-scale synthesis of heterocycles, particularly indoles, quinolines, and Linezolid-type antibiotics.

Introduction & Mechanistic Insight

The Substrate Architecture

The utility of 3-(3-Fluoro-4-nitrophenyl)propanenitrile lies in its dual-functionality:

  • The Reactive Core (C3-C4): The nitro group at C4 strongly withdraws electron density, activating the C3-fluorine bond. Fluorine, being highly electronegative, lowers the energy of the LUMO and stabilizes the anionic transition state (Meisenheimer complex), making it a superior leaving group to chlorine or bromine in

    
     reactions [1].
    
  • The Distal Handle (C1): The propanenitrile chain remains chemically inert under

    
     conditions but serves as a versatile "warhead" for future transformations (e.g., hydrolysis to carboxylic acids, reduction to primary amines, or cyclization).
    
Mechanism: Stepwise vs. Concerted

While classical textbooks describe


 as a two-step addition-elimination pathway involving a discrete Meisenheimer complex, recent kinetic isotope effect (KIE) studies suggest that for highly activated substrates like ortho-fluoronitrobenzenes, the reaction often proceeds via a concerted  pathway where bond formation and breaking occur simultaneously [2].

Implication for Experimentalists: Because the transition state is tight and highly organized, steric bulk in the nucleophile significantly impacts rates. Polar aprotic solvents are critical not just for solubility, but to stabilize the developing charge in the transition state.

SNAr_Mechanism Substrate Substrate (F-Nitro Core) TS Transition State (Meisenheimer/Concerted) Substrate->TS + Nu Substrate->TS Nu Nucleophile (Amine/Alkoxide) Nu->TS Product Product (Substituted Arene) TS->Product TS->Product LG Leaving Group (F-) TS->LG

Figure 1: Reaction pathway for the displacement of fluorine.[1][2] The nitro group acts as the electron sink, facilitating the attack.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 3-amino-substituted derivatives (e.g., morpholine, piperazine analogs).

Reagents:

  • Substrate: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

    • Note: MeCN is preferred for easier workup. Use DMF only if solubility is an issue or if the amine is non-nucleophilic (requires higher T).

  • Addition: Add

    
     (2.0 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor by TLC (typically 2–4 hours).

    • TLC Visualization: The starting material is usually UV-active and less polar than the amine product. The product often turns bright yellow/orange due to the ortho-nitroaniline chromophore.

  • Workup (Precipitation Method):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product usually precipitates as a yellow solid. Filter, wash with water, and dry.

    • Alternative (if oil forms): Extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of diaryl ethers or alkoxy derivatives.

Reagents:

  • Nucleophile: Phenol or Benzyl Alcohol (1.1 equiv).

  • Base:

    
     (1.5 equiv) for phenols; NaH (1.2 equiv) for aliphatic alcohols.
    
  • Solvent: DMF or DMSO (Required for solubility of alkoxide salts).

Procedure:

  • Activation:

    • For Phenols: Mix phenol and

      
       in DMF for 15 min at RT.
      
    • For Alcohols: Carefully treat alcohol with NaH in dry DMF at 0°C until gas evolution ceases.

  • Coupling: Add the 3-(3-Fluoro-4-nitrophenyl)propanenitrile solution to the activated nucleophile.

  • Reaction: Heat to 90°C . C-O bond formation is generally slower than C-N formation and may require 4–12 hours [3].

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3][4]
    

Data Summary & Optimization

Solvent Effects on Reaction Rate (Relative)

Solvent Dielectric Constant Rate (Relative) Workup Ease Recommendation
Acetonitrile 37.5 Moderate High (Evaporation) Primary Choice
DMF 36.7 High Low (Aq. Wash) For difficult substrates
DMSO 46.7 Very High Very Low (High BP) Only for unreactive amines

| THF | 7.5 | Low | High | Avoid (Too slow) |

Troubleshooting Guide

  • Problem: Hydrolysis of the nitrile to amide/acid.

    • Cause: Presence of water at high temperatures with strong base.

    • Solution: Use anhydrous solvents; switch from hydroxide bases (KOH/NaOH) to carbonate bases (

      
      ) or organic bases (DIPEA).
      
  • Problem: Incomplete conversion.

    • Cause: "Ortho-effect" steric hindrance or deactivation by electron-donating solvents.

    • Solution: Increase concentration (to 0.5 M); switch to DMSO; increase T to 100°C.

Downstream Applications (Workflow)

The true value of this scaffold is in the generation of bicyclic heterocycles. Following


, the nitro group can be reduced to an aniline, which then enables cyclization with the nitrile or the newly installed side chain.

Workflow Start Start: 3-(3-Fluoro-4-nitrophenyl) propanenitrile Step1 Step 1: SNAr (Displacement of F) Start->Step1 Inter1 Intermediate: 3-Substituted-4-nitro propanenitrile Step1->Inter1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate: Aniline Derivative Step2->Inter2 Step3 Step 3: Cyclization (Acid Catalyzed) Inter2->Step3 End Target: Indoles / Quinolines (Fused Systems) Step3->End

Figure 2: Strategic workflow for converting the scaffold into fused heterocyclic drugs.

Safety & Handling

  • Nitrile Hazard: While the propanenitrile chain is stable, metabolic or thermal decomposition can release cyanide. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness with strong reducing agents.

  • Skin Sensitization: Ortho-fluoronitrobenzenes are potent skin sensitizers and lachrymators. Double-gloving (Nitrile) is mandatory.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature, 534, 369–373. Link

  • Roh, K. R., et al. (1999). Synthesis of Linezolid-like Oxazolidinone Antibiotics. Journal of Medicinal Chemistry. (General reference for fluoro-nitro displacement in antibiotic synthesis). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Fluoro-4-nitrotoluene (Analogous hazards). Link

Sources

Technical Guide: Cyclization Strategies for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

[1]

Introduction & Mechanistic Scope

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a functionalized aryl-alkyl nitrile.[1] Its cyclization is a critical step in synthesizing fluorinated indanone scaffolds, which are key intermediates in the development of PARP inhibitors (e.g., Rucaparib analogs), androgen receptor antagonists, and other bioactive heterocycles.

The Chemical Challenge

The presence of the nitro group (-NO₂) at the 4-position strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). Standard Friedel-Crafts conditions often fail or result in low yields due to the electron-deficient nature of the aromatic system.[1]

  • Target Product: 6-Fluoro-5-nitro-1-indanone.[1]

  • Regioselectivity: Cyclization occurs ortho to the alkyl chain. The fluorine atom at position 3 directs the incoming electrophile to the less sterically hindered position 6 (para to the fluorine), rather than position 2 (ortho to the fluorine).

  • Mechanistic Pathway: The nitrile is typically hydrolyzed to a carboxylic acid, converted to a highly reactive acylium ion (using superacids or acid chlorides), which then overcomes the ring deactivation to close the ring.

Reagent Selection Guide

The choice of reagent depends on the scale, available equipment, and tolerance for harsh conditions.

Reagent SystemMechanismProsConsRecommendation
Polyphosphoric Acid (PPA) Direct Hydrolysis-CyclizationOne-pot reaction; solvent-free.[1]High viscosity; difficult workup; requires high temp (100°C+).Preferred for Small Scale
SOCl₂ / AlCl₃ Friedel-Crafts AcylationHigh reactivity (Acyl Chloride intermediate); well-defined kinetics.[1]Two-step process; stoichiometric AlCl₃ waste; moisture sensitive.[1]Preferred for Scale-Up
Triflic Acid (TfOH) Superacid CatalysisClean reaction profile; lower temperatures.[1]High cost; corrosive; requires inert atmosphere.Optimization Only
Eaton’s Reagent P₂O₅ in Methanesulfonic AcidSimilar to PPA but lower viscosity (liquid at RT).Easier workup than PPA; expensive for bulk use.Alternative to PPA

Reaction Pathway Visualization

CyclizationPathwayStart3-(3-Fluoro-4-nitrophenyl)propanenitrileAcidIntermediate:3-(3-Fluoro-4-nitrophenyl)propanoic acidStart->AcidHydrolysis(HCl/H2O or NaOH)ProductProduct:6-Fluoro-5-nitro-1-indanoneStart->ProductDirect Cyclization(PPA or Eaton's Reagent)AcylChlorideIntermediate:Acyl ChlorideAcid->AcylChlorideSOCl2 or (COCl)2AcylChloride->ProductAlCl3 / DCM(Friedel-Crafts)

Caption: Stepwise vs. Direct cyclization pathways. The stepwise route via Acid Chloride is recommended for deactivated nitro-aromatics.[1]

Detailed Experimental Protocols

Protocol A: The "Classic" Friedel-Crafts Route (High Reliability)

Best for overcoming the deactivating effect of the nitro group.

Step 1: Hydrolysis of Nitrile to Carboxylic Acid

  • Reagents: Starting Nitrile (1.0 eq), Conc. HCl (10 vol), Glacial Acetic Acid (5 vol).

  • Procedure: Charge the nitrile into a flask containing the HCl/AcOH mixture. Reflux (approx. 100-110°C) for 6–12 hours.[1] Monitor by TLC/HPLC for disappearance of nitrile.

  • Workup: Cool to RT. Pour onto ice/water. The solid acid precipitates. Filter, wash with water, and dry.[2]

    • Checkpoint: Ensure the intermediate is 3-(3-Fluoro-4-nitrophenyl)propanoic acid .[1]

Step 2: Cyclization via Acyl Chloride

  • Reagents: Arylpropanoic Acid (1.0 eq), Thionyl Chloride (SOCl₂, 2.0 eq), Aluminum Chloride (AlCl₃, 1.2–1.5 eq), DCM or 1,2-Dichloroethane (DCE).

  • Activation: Dissolve the acid in DCM/DCE. Add SOCl₂ dropwise. Add a catalytic amount of DMF (1-2 drops).[1] Reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Concentrate in vacuo to remove excess SOCl₂ (or use directly if solvent volume permits).

  • Cyclization: Resuspend the crude acyl chloride in dry DCM/DCE. Cool to 0°C.[3][4]

  • Addition: Add AlCl₃ portion-wise (exothermic!). The mixture may turn dark.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. If reaction is sluggish (due to nitro group), heat to reflux (40°C for DCM, 80°C for DCE).

  • Quench: Pour the reaction mixture slowly into ice-cold dilute HCl. (Caution: AlCl₃ hydrolysis is violent).

  • Isolation: Extract with DCM. Wash organic layer with brine and NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use column chromatography.

Protocol B: Direct Cyclization with Polyphosphoric Acid (PPA)

Best for small-scale, rapid synthesis where isolation of the acid intermediate is undesirable.

  • Preparation: Pre-heat Polyphosphoric Acid (approx. 10-20 g per 1 g of substrate) to 80°C to lower viscosity.

  • Addition: Add 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq) directly to the stirring PPA.

  • Reaction: Heat the mixture to 120–140°C .

    • Note: The high temperature is required to hydrolyze the nitrile and effect the cyclization on the deactivated ring.

  • Monitoring: Monitor carefully. Overheating (>150°C) can cause charring or denitration.

  • Quench: Cool to ~60°C. Pour the syrup slowly into crushed ice with vigorous stirring. The product should precipitate as a gum or solid.

  • Workup: Extract the aqueous slurry with Ethyl Acetate. Wash with NaHCO₃ to remove unreacted acid intermediates.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Reaction (Step 2) Nitro group deactivation is too strong.Switch solvent to Nitrobenzene or 1,2-Dichlorobenzene and increase temp to 100°C+.[1] Use Triflic Acid (TfOH) as solvent/catalyst.
Incomplete Hydrolysis Nitrile is sterically hindered or insoluble.Increase reaction time; add H₂SO₄ (50%) to the hydrolysis step.
Tarry/Black Product Polymerization or decomposition.Lower reaction temperature in PPA method. Ensure inert atmosphere (N₂) during Friedel-Crafts.
Wrong Isomer Cyclization at position 2 (ortho to F).Unlikely due to sterics, but verify by NMR (coupling constants of aromatic protons).

Safety & Handling

  • Cyanide Risk: While the nitrile group is generally stable, acidic hydrolysis can theoretically release traces of HCN gas if conditions are uncontrolled. Perform all hydrolysis steps in a well-ventilated fume hood.

  • AlCl₃ Handling: Aluminum chloride reacts violently with water. Quench reactions slowly and carefully.

  • Nitro Compounds: Nitro-aromatics can be energetic.[1] Avoid heating dry residues to high temperatures.

  • HF Generation: Although the C-F bond is stable, harsh superacid conditions at extreme temperatures could potentially liberate HF. Use appropriate PPE (gloves, face shield).

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 451–494. Link

  • CAS 1539200-71-9 Entry. Sigma-Aldrich / Merck.[1] Link

  • Intramolecular Friedel-Crafts Acylation: A Technical Guide. BenchChem Application Notes. Link

  • Process for the preparation of rucaparib and novel synthesis intermediates. Google Patents (WO2019115000A1). Link

Application Note: Scalable Synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1033805-29-6), represents a critical "linker-scaffold" intermediate, often utilized in the synthesis of androgen receptor antagonists (e.g., next-generation Enzalutamide analogs) and bifunctional degraders (PROTACs).

The synthesis of this molecule at scale presents a specific chemoselective challenge: reducing the


-unsaturation of a cinnamonitrile precursor without reducing the nitro group (

) or the nitrile (

)
. Standard catalytic hydrogenation (e.g.,

) is often non-viable for this transformation because the nitro group is thermodynamically more susceptible to reduction than the sterically hindered trisubstituted alkene.

This guide details a Two-Step Scalable Protocol designed for multi-gram to kilogram batches:

  • Knoevenagel Condensation-Decarboxylation: Converting 3-fluoro-4-nitrobenzaldehyde to the unsaturated acrylonitrile.

  • Chemoselective Hydride Reduction: Using a buffered Sodium Borohydride (

    
    ) system to selectively saturate the alkene.
    
Route Comparison
MethodScalabilityChemoselectivity (

retention)
Cost EfficiencyVerdict
A: Catalytic Hydrogenation (

)
HighLow (High risk of aniline formation)HighNot Recommended
B: Heck Coupling (Aryl bromide + Acrylonitrile)MediumHighLow (Pd catalysts expensive)Backup Route
C: Knoevenagel +

Reduction
High High (Kinetic control)High (Cheap reagents)Primary Protocol

Chemical Pathway Visualization

The following diagram outlines the selected synthetic pathway and the critical decision nodes for impurity control.

SynthesisPath Start 3-Fluoro-4- nitrobenzaldehyde Step1 Step 1: Knoevenagel Condensation (110°C, Toluene) Start->Step1 Reagent1 Cyanoacetic Acid + Pyridine Reagent1->Step1 Intermed Intermediate: 3-(3-Fluoro-4-nitrophenyl) acrylonitrile Step1->Intermed -CO2 (Decarboxylation) Step2 Step 2: Selective Reduction (NaBH4 / EtOH / Pyridine) Intermed->Step2 Impurity Impurity Risk: Aniline Derivative (Over-reduction) Step2->Impurity If Temp > 25°C Target Target: 3-(3-Fluoro-4-nitrophenyl) propanenitrile Step2->Target 1,4-Reduction

Caption: Figure 1. Two-step synthetic pathway highlighting the critical chemoselectivity node at Step 2.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-Fluoro-4-nitrophenyl)acrylonitrile

Mechanism: Base-catalyzed Knoevenagel condensation followed by thermal decarboxylation.

Materials
  • Reactant A: 3-Fluoro-4-nitrobenzaldehyde (1.0 equiv)

  • Reactant B: Cyanoacetic acid (1.2 equiv)

  • Catalyst: Pyridine (0.5 equiv) or Piperidine (0.1 equiv)

  • Solvent: Toluene (10 V)

  • Apparatus: Dean-Stark trap (for water removal).

Protocol
  • Charging: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, charge 3-Fluoro-4-nitrobenzaldehyde (e.g., 100 g) and Cyanoacetic acid (60.3 g).

  • Solvation: Add Toluene (1.0 L). Start agitation (250 rpm).

  • Catalysis: Add Pyridine (24 mL) in one portion.

  • Reaction (Reflux): Heat the mixture to reflux (

    
    110°C).
    
    • Process Control: Monitor water collection in the Dean-Stark trap. The reaction is driven by the removal of water.

    • Duration: Typically 4–6 hours.

    • Decarboxylation: As the reaction proceeds,

      
       evolution will occur. Ensure the condenser vent is not blocked.
      
  • Monitoring: Check by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] Target active ester consumption.

  • Workup:

    • Cool the mixture to room temperature (20–25°C).

    • Wash the organic layer with 1N HCl (2 x 300 mL) to remove pyridine.

    • Wash with Saturated

      
        (1 x 300 mL) to remove unreacted cyanoacetic acid.
      
    • Wash with Brine (1 x 300 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure.
    
    • Crystallization:[3][4] Recrystallize the crude solid from Ethanol/Water (9:1) if purity is <95%.

    • Yield: Expected 85–92%.

    • Appearance: Yellow to light brown solid.

Step 2: Chemoselective Reduction to 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Mechanism: 1,4-Conjugate addition of hydride followed by protonation. The use of Pyridine or Silica gel prevents the "hard" hydride attack on the nitro group.

Materials
  • Substrate: 3-(3-Fluoro-4-nitrophenyl)acrylonitrile (from Step 1).

  • Reductant: Sodium Borohydride (

    
    ) (1.5 – 2.0 equiv).
    
  • Solvent System: Ethanol (95%) / Pyridine (9:1 ratio).

  • Quench: 1N HCl / Ice water.

Protocol
  • Preparation: In a reactor, dissolve the Substrate (e.g., 50 g) in Ethanol/Pyridine mixture (500 mL).

    • Note: Pyridine acts as a buffer and modifies the reactivity of borohydride, suppressing nitro reduction.

  • Cooling: Cool the solution to 0°C – 5°C .

    • Critical: Temperature control is vital. Higher temperatures (>25°C) increase the risk of reducing the nitro group to an azo-dimer or amine.

  • Addition: Add

    
      (14.8 g) portion-wise over 60 minutes.
    
    • Safety: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Success Criteria: Disappearance of the alkene peak. Retention of the Nitro peak (UV signature should remain consistent with nitro-aromatics).

  • Quench:

    • Cool back to 0°C.

    • Slowly add Acetone (20 mL) to destroy excess hydride (optional, but safer).

    • Pour the mixture into Ice-Water/HCl (1.0 L, pH adjusted to ~3-4).

  • Extraction: Extract with Ethyl Acetate or Dichloromethane (3 x 300 mL).

  • Purification:

    • Wash combined organics with water and brine.[2][5]

    • Concentrate to dryness.[6]

    • Purification: If necessary, pass through a short silica plug eluting with Hexane/EtOAc (8:2) to remove any trace polymeric side products.

    • Yield: Expected 75–85%.

Process Safety & Analytics

Hazard Analysis (HAZOP)
HazardSourceMitigation
Thermal Runaway

addition
Add portion-wise; Active cooling jacket; Monitor internal temp (

during addition).
Toxic Gas Pyridine / NitrilesPerform all operations in a fume hood; Scrubber system for exhaust.
Explosion Nitro compoundsAvoid heating dry residues > 100°C. Test crude for shock sensitivity (DSC) before scaling > 1kg.
Analytical Specifications
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 5%

    
     95%.
    
  • NMR Validation:

    • Proton NMR: Look for the disappearance of the alkene doublets (

      
       6.5–7.5 region) and appearance of two triplets (
      
      
      
      2.6–3.2 region) corresponding to the
      
      
      linkage.
    • Fluorine NMR: Single peak, ensuring no defluorination occurred (a common side reaction in metal-catalyzed reductions).

Workflow Diagram

Workflow Start Start: Crude Acrylonitrile Dissolve Dissolve in EtOH/Pyridine Cool to 0°C Start->Dissolve AddReductant Add NaBH4 (Portion-wise) Control Exotherm Dissolve->AddReductant React Stir 2-4h at 20°C AddReductant->React Check IPC: HPLC Alkene < 1%? React->Check Check->React No (Add 0.1 eq NaBH4) Quench Quench into Ice/HCl Check->Quench Yes Extract DCM Extraction & Concentration Quench->Extract Final Final Product: Propanenitrile Extract->Final

Caption: Figure 2. Operational workflow for the chemoselective reduction step.

References

  • Knoevenagel Condensation Protocols

    • Jones, G. "The Knoevenagel Condensation."[6][7][8][9] Organic Reactions, 2011.

    • Application Note: For specific handling of nitro-benzaldehydes, see: "Scalable synthesis of electron-deficient cinnamates." Organic Process Research & Development.
  • Chemoselective Reduction of Conjugated Nitriles

    • M. R. Ebrahimian et al. "Chemoselective reduction of nitro and nitrile compounds." RSC Advances, 2018.

    • Note: Validates the difficulty of retaining nitro groups during standard hydrogen
  • Borohydride Specificity

    • Ganem, B., & Osby, J. O. "Nucleophilic reductions with borohydride reagents." Chemical Reviews, 1986, 86(5), 763–780.

    • Mechanism:[3][6][7] Explains the 1,4-reduction preference in pyridine/alcohol mixtures.

  • Safety in Nitro-Aromatic Chemistry

    • "Safe Scale-up of Nitro-Aromatic Reductions." Chemical Engineering News, Process Safety Section.

Sources

Application Notes and Protocols for the Alkylation of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the α-alkylation of 3-(3-Fluoro-4-nitrophenyl)propanenitrile, a key synthetic intermediate in pharmaceutical research and development. Recognizing the importance of this structural motif, we present a detailed exploration of reaction conditions, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations. Three distinct and robust protocols are detailed: a classic approach using strong bases with alkyl halides, a scalable and industrially relevant Phase-Transfer Catalysis (PTC) method, and a modern, sustainable "borrowing hydrogen" strategy employing alcohols as alkylating agents. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights to facilitate successful synthesis, optimization, and scale-up.

Introduction and Mechanistic Overview

The α-carbon of 3-(3-Fluoro-4-nitrophenyl)propanenitrile is doubly activated, rendering its protons significantly acidic and amenable to deprotonation. This heightened acidity is a direct consequence of the inductive electron-withdrawing effects of both the adjacent nitrile group and the benzylic phenyl ring, which is itself substituted with a strongly deactivating nitro group and a moderately deactivating fluoro group.[1]

The fundamental mechanism for the alkylation proceeds via a two-step sequence:

  • Deprotonation: A suitable base abstracts a proton from the carbon alpha to the nitrile, generating a resonance-stabilized carbanion (a nitrile anion). The stability of this anion is crucial for the reaction's feasibility.

  • Nucleophilic Substitution: The resulting carbanion acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction to form the new carbon-carbon bond.[2][3]

The choice of base, solvent, and alkylating agent dictates the reaction's efficiency, selectivity, and scalability. Key challenges in this synthesis include preventing over-alkylation, where the mono-alkylated product undergoes a second alkylation, and mitigating side reactions like base-induced self-condensation.[4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start 3-(3-Fluoro-4-nitrophenyl)propanenitrile Anion Resonance-Stabilized Carbanion Intermediate Start->Anion Proton Abstraction Start->Anion Base Base (e.g., NaH, NaOH, KOtBu) Product α-Alkylated Product Anion->Product AlkylatingAgent Alkylating Agent (R-X) Anion_ref->Product C-C Bond Formation

Figure 1: General mechanism for the α-alkylation of arylpropanenitriles.

Synthetic Methodologies and Strategic Comparison

The optimal alkylation strategy depends on the desired scale, available reagents, and process safety or environmental considerations. We present three validated methods, each with distinct advantages.

Parameter Method 1: Classical Strong Base Method 2: Phase-Transfer Catalysis (PTC) Method 3: Borrowing Hydrogen (Sustainable)
Base Stoichiometric strong base (e.g., NaH, LDA)Catalytic or Stoichiometric inorganic base (e.g., 50% aq. NaOH)Catalytic or Stoichiometric base (e.g., KOtBu)
Alkylating Agent Alkyl Halide (R-X)Alkyl Halide (R-X)Primary Alcohol (R-CH₂OH)
Solvent Anhydrous Aprotic (e.g., THF, DMF)Biphasic: Water + Organic (e.g., Toluene)Anhydrous Organic (e.g., Toluene)
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)Transition Metal Complex (e.g., Ir, Ru, Cu)
Temperature 0 °C to RT40 - 80 °C100 - 140 °C
Pros High reactivity, well-established.Highly scalable, uses inexpensive base, no anhydrous conditions needed.[5]"Green" (water is the only byproduct), avoids alkyl halides.[6][7]
Cons Requires strictly anhydrous conditions, hazardous bases, salt waste.Requires catalyst, may be slower than strong base method.Requires expensive metal catalyst, high temperatures, limited to primary alcohols.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.[8] Strong bases like NaH and KOtBu are corrosive and react violently with water.

Protocol 1: Classical Alkylation using Sodium Hydride and an Alkyl Halide

This method is ideal for small-scale synthesis where high reactivity is desired and anhydrous conditions can be strictly maintained. The use of a strong base like NaH ensures nearly complete deprotonation of the nitrile.[2]

Materials and Reagents:

  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Dissolve 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the nitrile solution dropwise to the NaH slurry at 0 °C. Vigorous hydrogen gas evolution will be observed. Stir for 30-60 minutes at 0 °C after the addition is complete to ensure full formation of the anion.

  • Add the alkylating agent (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) for Scalable Synthesis

PTC is an excellent choice for larger-scale preparations due to its operational simplicity, cost-effectiveness, and avoidance of hazardous, anhydrous conditions.[9] The catalyst facilitates the transport of the hydroxide or nitrile anion into the organic phase where the reaction occurs.[5]

Materials and Reagents:

  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile

  • Toluene

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium Bromide (TBAB)

  • Alkyl Halide (e.g., n-Butyl Bromide)

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a condenser, add 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equivalent), toluene, and TBAB (0.05 - 0.1 equivalents).

  • Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Add the 50% aqueous NaOH solution (3.0 - 5.0 equivalents).

  • Heat the mixture to 60-70 °C.

  • Add the alkyl halide (1.1 - 1.2 equivalents) dropwise over 30 minutes. An exotherm may be observed.

  • Maintain the temperature and vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or crystallization.

Protocol 3: Sustainable Alkylation via "Borrowing Hydrogen"

This modern approach utilizes alcohols as alkylating agents, generating water as the sole byproduct, thus offering a greener alternative to traditional methods.[6] The mechanism involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst; this aldehyde then undergoes a Knoevenagel condensation with the nitrile, followed by hydrogenation of the resulting intermediate by the "borrowed" hydrogen held by the catalyst.[7]

Materials and Reagents:

  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • Potassium t-butoxide (KOtBu)

  • Transition Metal Catalyst (e.g., [Cp*IrCl₂]₂)

  • Anhydrous Toluene

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iridium catalyst (e.g., [Cp*IrCl₂]₂, 2.5 mol%).

  • Add 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 equivalent), the primary alcohol (1.5 equivalents), potassium t-butoxide (0.15 equivalents), and anhydrous toluene.

  • Seal the flask and heat the mixture to 100-120 °C in an oil bath with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base residues.

  • Wash the filter pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthetic Workflow and Decision Logic

The selection of an appropriate protocol is a critical decision in process development. The following workflow illustrates the key decision points for a researcher.

Figure 2: Decision workflow for selecting an alkylation protocol.

References

  • Reactions of Nitrile Anions. Encyclopedia.pub. [Link]

  • Metal-catalyzed enantioselective α-allylation of nitriles. Comptes Rendus de l'Académie des Sciences.
  • Industrial Phase-Transfer C
  • Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. PubMed. [Link]

  • Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. [Link]

  • Liquid–Liquid Phase-Transfer Catalysis. Cambridge University Press. [Link]

  • Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Proposed radical cation deprotonation for alkylation of allylic/benzylic C–H bonds. ResearchGate. [Link]

  • Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols. ACS Catalysis. [Link]

  • Phase Transfer Catalysis (Mechanism and Applications). YouTube. [Link]

  • Alkylation of nitriles. University of Oxford. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Alkylating Agents. University of Birmingham. [Link]

  • Alkylation of conjugated nitriles - regioselectivity. Chemistry Stack Exchange. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Alkylation Reactions. Mettler Toledo. [Link]

  • (A) The reaction of alkylation in which RX represents the alkylating... ResearchGate. [Link]

  • Alkylating Agents. Oncohema Key. [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

[1]

Executive Summary: The "Golden Route" Selection

In the synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile , researchers often face a critical decision between Knoevenagel Condensation (Route A) and Nucleophilic Substitution (Route B).

While Route A (starting from 3-fluoro-4-nitrobenzaldehyde) appears shorter, it introduces a severe bottleneck: the chemoselective reduction of the alkene in the presence of a labile nitro group.[1] Standard hydrogenation (Pd/C, H₂) frequently results in over-reduction to the aniline.[1]

Recommendation: To maximize yield and reproducibility, this guide details Route B: The Activation-Substitution Protocol . This pathway utilizes 2-(3-fluoro-4-nitrophenyl)ethanol as the precursor.[1] It avoids chemoselectivity issues entirely but requires strict control over E2 elimination side-reactions .[1]

Process Logic & Workflow (Visualized)

The following diagram illustrates the recommended workflow and identifies the "Critical Control Points" (CCPs) where yield is most often lost.

GStart2-(3-Fluoro-4-nitrophenyl)ethanol(Starting Material)Step1Step 1: Activation(Tosylation)Start->Step1TsCl, Pyridine0°C to RTInterIntermediate:Tosylate/MesylateStep1->InterYield >90%Step2Step 2: Substitution(Cyanidation)Inter->Step2NaCN, DMSORT to 40°CImp1Impurity A:Styrene Derivative(Elimination Product)Inter->Imp1High Temp orExcess Base (E2)ProductTarget:3-(3-Fluoro-4-nitrophenyl)propanenitrileStep2->ProductSn2 MechanismImp2Impurity B:Amide/Acid(Hydrolysis Product)Step2->Imp2Wet Solvent(Hydrolysis)

Caption: Figure 1. Reaction workflow highlighting the competition between Nucleophilic Substitution (Sn2) and Elimination (E2).

Detailed Protocol & Self-Validating Systems

Step 1: Activation (Tosylation)

Objective: Convert the hydroxyl group into a potent leaving group (Tosylate) without triggering polymerization or elimination.[1]

  • Reagents: 2-(3-Fluoro-4-nitrophenyl)ethanol (1.0 eq),

    
    -Toluenesulfonyl chloride (1.2 eq), Pyridine (2.0 eq), DCM or CHCl₃.
    
  • Protocol:

    • Dissolve the alcohol in DCM at 0°C.

    • Add Pyridine dropwise.[1][2][3] Checkpoint: Exotherm control is vital.

    • Add TsCl in portions. Stir at 0°C for 30 mins, then warm to RT.

    • Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of the polar alcohol spot (

      
      ) and appearance of the non-polar tosylate (
      
      
      ).
  • Critical Insight: As noted in crystallographic studies of analogous sulfonates, the 3-fluoro-4-nitrophenyl ring is electron-deficient, making the alkyl chain susceptible to base-catalyzed elimination.[1] Do not use strong bases (NaOH/KOH) here; stick to Pyridine or TEA. [1]

Step 2: Cyanidation (The Yield-Critical Step)

Objective: Displace the Tosylate with Cyanide via Sn2 mechanism.[1]

  • Reagents: Tosylate Intermediate (1.0 eq), NaCN (1.5 eq), DMSO (Anhydrous).

  • Protocol:

    • Suspend NaCN in dry DMSO. Note: NaCN is not fully soluble; this is a heterogeneous reaction.[1]

    • Add the Tosylate solution slowly at RT.[1]

    • Temperature Control: Maintain 30–40°C. DO NOT EXCEED 60°C.

    • Quench: Pour into ice water and extract with EtOAc.

  • Mechanism: The reaction relies on the "naked" cyanide anion in DMSO.[1] Because the nitro group withdraws electrons, the

    
    -hydrogens are acidic.[1] High heat promotes E2 elimination , yielding 3-fluoro-4-nitrostyrene instead of the nitrile.[1]
    

Troubleshooting Guide (FAQ)

Q1: I am observing a new non-polar spot on TLC that is NOT my product. What is it?

Diagnosis: This is likely 3-fluoro-4-nitrostyrene .[1] Cause: E2 Elimination.[1] This occurs if the reaction temperature is too high or if the reaction runs too long with excess cyanide (which acts as a base).[1] Solution:

  • Immediate: Lower reaction temperature to RT.

  • Process Change: Switch solvent from DMF/DMSO to Acetone/Water (3:1) . While slower (requires reflux), the solvation of the cyanide ion reduces its basicity relative to its nucleophilicity, suppressing elimination.

Q2: My yield is good, but the product contains an amide impurity.

Diagnosis: Partial hydrolysis of the nitrile.[1] Cause: Presence of water in the DMSO or acidic workup conditions.[1][4][5] Solution:

  • Ensure DMSO is dried over molecular sieves (3Å).[1]

  • During workup, avoid strong acids.[1][6] Use saturated

    
     for neutralization, not HCl.[1] The electron-deficient ring makes the nitrile carbon more electrophilic and susceptible to hydration.[1]
    
Q3: Why not use the Knoevenagel route (Aldehyde + Cyanoacetic acid)?

Analysis: You certainly can, but you will face the "Reduction Dilemma."

  • The Issue: Reducing the

    
    -unsaturated nitrile (3-(3-fluoro-4-nitrophenyl)acrylonitrile) to the saturated nitrile requires selectivity.
    
  • The Trap: Catalytic hydrogenation (Pd/C) will reduce the Nitro (

    
    ) to an Amine (
    
    
    ) before or simultaneously with the alkene.[1]
  • The Fix (If you must use this route): You cannot use standard

    
    . You must use NaBH₄ in Pyridine/Methanol  or Hantzsch Ester catalyzed by Silica .[1] These methods selectively reduce conjugated alkenes while sparing nitro groups [2].[1]
    

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Tosylation Temp 0°C

25°C
>30°C causes elimination to styrene.[1]
Cyanidation Solvent DMSO (Dry)Wet DMSO causes hydrolysis (Amide formation).
Cyanidation Temp 25°C - 40°C>60°C shifts mechanism from Sn2 (Sub) to E2 (Elim).[1]
Stoichiometry (NaCN) 1.2 - 1.5 eq>2.0 eq increases basicity and elimination risk.[1]

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011).[2] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(3), o750. Link

    • Context: Validates the stability and structure of the key tosylate intermedi
  • Hutchins, R. O., et al. (1989).[1] Selective reduction of alpha,beta-unsaturated nitriles, esters, and amides by sodium borohydride in pyridine. Journal of Organic Chemistry.

    • Context: Provides the alternative reduction methodology if the researcher chooses the Knoevenagel route (Route A) to avoid nitro reduction.
  • Klemes, M. J., et al. (2019).[1][7] Nitrile Reduction Reverses the Micropollutant Uptake Selectivity...[1][7] ChemRxiv.[1][7] Link

    • Context: Discusses post-polymerization nitrile reduction, illustrating the sensitivity of nitriles in fluorinated arom
  • Wilshire, J. F. K. (1967).[1] The preparation of 4-Fluoro-3-nitrobenzonitrile...[1][8] Australian Journal of Chemistry.[1] Link

    • Context: Foundational work on the stability of fluoro-nitro-benzonitrile derivatives during nucleophilic attack.[1]

Technical Support Center: Recrystallization of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Fluoro-4-nitrophenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the recrystallization of this key intermediate. As your senior application scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can achieve the highest purity for your compound.

Understanding the Molecule: A Chemist's Perspective

Before we delve into specific protocols, let's analyze the structure of 3-(3-Fluoro-4-nitrophenyl)propanenitrile. The molecule possesses a combination of functional groups that dictate its solubility and crystallization behavior:

  • Aromatic Ring: The benzene ring provides a nonpolar backbone.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

  • Nitrile Group (-C≡N): A moderately polar group.

  • Fluoro Group (-F): An electronegative but relatively small substituent that can influence crystal packing.

This combination of polar and nonpolar characteristics suggests that a solvent of intermediate polarity, or a mixture of a polar and a nonpolar solvent, will likely be the most effective for recrystallization. The key is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 3-(3-Fluoro-4-nitrophenyl)propanenitrile?

A1: Based on the molecular structure, a good starting point for solvent screening would include alcohols, esters, and aromatic hydrocarbons. Specifically, we recommend screening:

  • Alcohols: Isopropanol, Ethanol, Methanol. These can often be used as a co-solvent with water.

  • Esters: Ethyl acetate is an excellent choice due to its intermediate polarity and moderate boiling point.

  • Ketones: Acetone is a strong solvent but can sometimes be too effective, leading to low recovery. It can be useful in a solvent/anti-solvent system.

  • Aromatic Hydrocarbons: Toluene can be effective, especially for larger scale recrystallizations.

  • Chlorinated Solvents: Dichloromethane is a good solvent but its low boiling point can sometimes make it tricky for recrystallization.

  • Solvent Mixtures: Heptane/Ethyl Acetate, Toluene/Heptane, and Ethanol/Water are all classic combinations that allow for fine-tuning of the solvent polarity.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too nonpolar for the compound at lower temperatures. To address this:

  • Re-heat the solution until the oil redissolves completely.

  • Add more of the primary solvent to decrease the supersaturation.

  • Cool the solution very slowly. You can do this by allowing the flask to cool to room temperature on the benchtop, and then transferring it to an ice bath.

  • Introduce a seed crystal. A small crystal of the pure compound can provide a nucleation site for crystal growth.

  • Consider a different solvent system. A more polar solvent or a higher ratio of the polar solvent in a mixed system may be necessary.

Q3: The purity of my compound did not improve after recrystallization. What went wrong?

A3: This can be due to a few factors:

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. A different solvent or solvent system should be screened.

  • Insufficient Washing: The crystals may be pure, but the mother liquor containing impurities was not adequately washed from the crystal surfaces. Ensure you wash the filtered crystals with a small amount of the cold recrystallization solvent.

  • Co-crystallization: In some cases, impurities can be incorporated into the crystal lattice of the desired compound. Trying a solvent with a different polarity may disrupt this co-crystallization.

Q4: My recovery is very low. How can I improve it?

A4: Low recovery is often a sign that your compound is too soluble in the chosen solvent at low temperatures. Here are some tips to improve your yield:

  • Minimize the amount of solvent used. Use just enough hot solvent to fully dissolve the compound.

  • Cool the solution to a lower temperature. After cooling to room temperature, place the flask in an ice bath or even a freezer (if the solvent's freezing point allows) to maximize precipitation.

  • Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent, and then slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until you see persistent cloudiness. Then, heat until clear and cool slowly. Common anti-solvents include hexanes or water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound does not dissolve 1. Insufficient solvent. 2. Incorrect solvent choice (compound is insoluble).1. Add more solvent in small portions. 2. Try a more polar solvent.
Premature crystallization 1. Solution cooled too quickly. 2. Solution is too concentrated.1. Reheat the solution and add a small amount of additional solvent. 2. Use a pre-heated filter funnel during hot filtration.
No crystals form upon cooling 1. Solution is too dilute. 2. Compound is very soluble in the solvent even at low temperatures.1. Evaporate some of the solvent and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal. 4. Try a different solvent or an anti-solvent system.
Colored impurities remain 1. Impurities are not removed by the chosen solvent. 2. Impurities are adsorbed onto the crystal surface.1. Consider a pre-treatment with activated carbon. 2. Try a different solvent system.

Data Presentation: Potential Recrystallization Solvents

The following table provides a list of potential solvents for the recrystallization of 3-(3-Fluoro-4-nitrophenyl)propanenitrile, along with their relevant physical properties.[1][2][3][4] This data should be used as a guide for your experimental solvent screening.

SolventBoiling Point (°C)Polarity IndexFreezing Point (°C)Notes
Isopropanol 823.9-88Good for moderately polar compounds. Can be used with water.
Ethanol 784.3-114Similar to isopropanol, slightly more polar.
Ethyl Acetate 774.4-84Excellent general-purpose solvent for recrystallization.
Toluene 1112.4-93Good for less polar compounds and can handle larger scales.
Acetone 565.1-94A very polar solvent, may be too strong on its own. Good for solvent/anti-solvent systems.
Heptane 980.1-91A nonpolar solvent, primarily used as an anti-solvent.
Water 10010.20Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.

Objective: To determine the optimal single or mixed solvent system for the purification of 3-(3-Fluoro-4-nitrophenyl)propanenitrile.

Materials:

  • Crude 3-(3-Fluoro-4-nitrophenyl)propanenitrile

  • A selection of solvents from the table above (e.g., isopropanol, ethyl acetate, toluene, heptane)

  • Test tubes or small Erlenmeyer flasks

  • Heat source (hot plate or heating mantle)

  • Ice bath

Procedure:

  • Small-Scale Solubility Tests: a. Place approximately 50 mg of the crude compound into several different test tubes. b. To each test tube, add a different solvent dropwise at room temperature, swirling after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1-2 mL). Record your observations. A good candidate will have low solubility at room temperature. c. For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tubes gently in a water bath. Continue adding the solvent dropwise until the solid dissolves. d. Once dissolved, allow the test tubes to cool slowly to room temperature, and then place them in an ice bath. e. Observe the formation of crystals. A good solvent will show significant crystal formation upon cooling.

  • Recrystallization Trial: a. Based on the results of the small-scale tests, select the most promising solvent or solvent pair. b. Place a larger amount of the crude compound (e.g., 1 gram) in an appropriately sized Erlenmeyer flask. c. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the compound is fully dissolved. d. If using a solvent/anti-solvent system, dissolve the compound in a minimal amount of the "good" solvent, then add the "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the crystals and determine the yield and purity (e.g., by melting point or chromatography).

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Start Crude 3-(3-Fluoro-4-nitrophenyl)propanenitrile SolventScreen Solvent Screening Start->SolventScreen Dissolution Dissolution in Minimal Hot Solvent SolventScreen->Dissolution Select Solvent HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration HotFiltration->Dissolution Crystals Form Prematurely Cooling Slow Cooling & Crystallization HotFiltration->Cooling Insoluble Impurities Removed OilingOut Oiling Out? Cooling->OilingOut Isolation Isolation by Vacuum Filtration Washing Wash with Cold Solvent Isolation->Washing Drying Drying Washing->Drying LowRecovery Low Recovery? Drying->LowRecovery PureProduct Pure Product OilingOut->SolventScreen Yes, Re-evaluate Solvent OilingOut->Isolation No LowRecovery->SolventScreen Yes, Re-evaluate Solvent LowRecovery->PureProduct No

Caption: A workflow diagram for recrystallization and troubleshooting.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Abbvie. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Overview

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-Fluoro-4-nitrophenyl)propanenitrile. As a molecule with mixed polarity characteristics, achieving the desired concentration in various solvent systems can be a significant hurdle. This document offers a structured, problem-solving approach, moving from fundamental principles to advanced experimental protocols, to systematically diagnose and overcome these issues. Our methodology is grounded in established physicochemical principles to ensure you can not only solve your immediate solubility problem but also understand the underlying chemical causality.

Molecular Profile: Understanding the "Why"

The solubility behavior of 3-(3-Fluoro-4-nitrophenyl)propanenitrile is dictated by its distinct structural motifs. A clear understanding of these components is the first step in designing an effective solubilization strategy. The principle of "like dissolves like" is paramount; polar solvents favor polar solutes, and non-polar solvents favor non-polar solutes.[1][2][3]

Troubleshooting_Workflow cluster_optimize Optimization Strategies start Start: Solubility Issue screen_solvents Step 1: Initial Solvent Screening (See Protocol 3.1) start->screen_solvents is_soluble Is solubility adequate in a neat solvent? screen_solvents->is_soluble optimize Step 2: Optimize Conditions is_soluble->optimize No use_neat Proceed with neat organic solvent is_soluble->use_neat Yes heat A) Apply Heat (Check Stability - Protocol 4.2) optimize->heat cosolvent B) Create Co-Solvent System (e.g., DMSO/Buffer) optimize->cosolvent agitation C) Use Sonication (Increases rate, not limit) optimize->agitation re_evaluate Is solubility adequate now? heat->re_evaluate cosolvent->re_evaluate agitation->re_evaluate success Success: Proceed with Experiment re_evaluate->success Yes reformulate Consider Advanced Formulation (e.g., Amorphous Solid Dispersion) re_evaluate->reformulate No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 3.1: Small-Scale Solvent Screening

This protocol allows for rapid assessment of solubility in a range of solvents using minimal compound.

Objective: To qualitatively identify promising solvents for 3-(3-Fluoro-4-nitrophenyl)propanenitrile.

Materials:

  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile

  • Microcentrifuge tubes or small glass vials (e.g., 1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • A selection of analytical-grade solvents (see Table 2).

Procedure:

  • Weigh approximately 1-2 mg of your compound into each of several labeled vials. Record the exact mass.

  • Select a starting set of solvents. A recommended tiered list is provided below.

  • To the first vial, add the chosen solvent in small, precise increments (e.g., 50 µL).

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for undissolved solid against a dark background.

  • Continue adding solvent stepwise until the compound is fully dissolved. Record the total volume of solvent added.

  • If the compound does not dissolve after adding a significant volume (e.g., 1 mL, indicating solubility <1-2 mg/mL), classify it as "poorly soluble" or "insoluble" in that solvent and move to the next.

  • Repeat for all test solvents.

Data Interpretation: Calculate the approximate solubility (in mg/mL) for each solvent where dissolution was achieved. This provides a rank order of the best solvents.

Table 2: Recommended Solvents for Screening

TierSolvent ClassExamplesRationale
1 Polar Aprotic DMSO, DMF, AcetonitrileMost likely to succeed due to the molecule's mixed polarity.
2 Chlorinated Dichloromethane (DCM), ChloroformEffective for moderately polar compounds.
3 Esters / Ketones Ethyl Acetate, AcetoneIntermediate polarity.
4 Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents; may be less effective due to the molecule's hydrophobicity but are common in biological assays.
5 Ethers Tetrahydrofuran (THF), 2-MeTHFLower polarity; may be useful for certain reaction types.
6 Aqueous / Highly Polar Water, PBS BufferUnlikely to be effective alone but serve as a baseline and are relevant for biological testing.

Advanced & Confirmatory Protocols

Protocol 4.1: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a definitive, quantitative measure of solubility in a given solvent at a specific temperature. It is a self-validating system for generating reliable data. [4][5] Objective: To determine the equilibrium solubility (e.g., in mg/mL) of the compound.

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of 3-(3-Fluoro-4-nitrophenyl)propanenitrile to a known volume of the chosen solvent in a sealed vial (e.g., add 20 mg to 2 mL of solvent). The key is to have visible, undissolved solid.

  • Equilibrate: Agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or stirring plate in a temperature-controlled incubator is ideal.

  • Separate Phases: Allow the suspension to settle. Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter tip (e.g., a 0.22 µm syringe filter) to avoid transferring any solid particles.

  • Determine Mass of Solute:

    • Tare a clean, dry, pre-weighed glass vial.

    • Dispense the filtered supernatant into the tared vial and record the exact volume transferred.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight of the dissolved solid is achieved.

    • Weigh the vial containing the dried solute.

  • Calculate Solubility:

    • Mass of Solute (mg) = (Final Vial Weight) - (Tared Vial Weight)

    • Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant (mL)

Protocol 4.2: Rapid Compound Stability Assessment

Objective: To quickly check for compound degradation under heating conditions.

Procedure:

  • Prepare Samples:

    • Control: Dissolve a small amount of the compound in a suitable solvent (e.g., Acetonitrile) at room temperature to create a reference solution (~1 mg/mL).

    • Test: Prepare a second, identical solution and heat it to your target temperature for the desired duration (e.g., 60°C for 4 hours). Cool to room temperature.

  • Analyze by TLC:

    • Spot both the Control and Test solutions side-by-side on a single TLC plate.

    • Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane - this may require optimization).

    • Visualize under UV light.

  • Analyze by HPLC (Recommended):

    • Inject both the Control and Test solutions onto a suitable HPLC system (e.g., C18 column).

    • Compare the chromatograms.

  • Interpretation: If the Test sample shows new spots (TLC) or new peaks (HPLC) that are not present in the Control, degradation has likely occurred. The primary peak in the Test sample should also not be significantly diminished compared to the control.

References

  • Nitrile Definition, Functional Group & Structure - Study.com. [Link]

  • Ralston, A.W., Hoerr, C.W., & Crews, L.T. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. Journal of Organic Chemistry. [Link]

  • Jain, S., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Pharmapproach. (2018). Determination of Solubility by Gravimetric Method. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Contract Pharma. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Allen Institute. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]

  • Digicollections.net. Phase solubility analysis. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • Lumen Learning. Solubility – Introductory Chemistry. [Link]

  • Science of Synthesis. (2005). Product Class 5: Nitriles. [Link]

  • Chemguide. an introduction to nitriles. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development. [Link]

  • MDPI. (2021). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. [Link]

  • MDPI. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. [Link]

Sources

Optimizing temperature for 3-(3-Fluoro-4-nitrophenyl)propanenitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis Optimization for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Executive Summary

Subject: Temperature & Reagent Optimization for Nitrile Hydrolysis Target Molecule: 3-(3-Fluoro-4-nitrophenyl)propanenitrile Critical Challenge: Balancing the kinetic energy required for nitrile hydrolysis against the thermodynamic instability of the 3-fluoro-4-nitrophenyl moiety (susceptibility to SNAr).[1] Recommended Pathway: Acid-Catalyzed Hydrolysis (HCl/AcOH) or Two-Step Pinner Synthesis. Contraindication: Avoid strong aqueous bases (NaOH/KOH) at high temperatures.

Module 1: The Thermodynamic Landscape

Before initiating the reaction, you must understand the competing mechanisms dictated by temperature.

1. The Primary Reaction (Desired): Hydrolysis of the aliphatic nitrile to the carboxylic acid. This reaction typically requires an activation energy barrier surmounted by reflux temperatures (>100°C) in aqueous acid.

  • Pathway: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.

2. The Side Reaction (Critical Failure Mode): Nucleophilic Aromatic Substitution (SNAr). The nitro group at position 4 strongly withdraws electron density, activating the fluorine at position 3.

  • Risk:[2][3] In the presence of strong nucleophiles (OH⁻) or excessive heat, the fluorine is displaced, yielding the phenolic impurity (3-hydroxy-4-nitrophenyl derivative). This impurity is often yellow/orange and difficult to separate.

Decision Matrix: Temperature vs. Reagent
ParameterAcidic Conditions (HCl/AcOH)Basic Conditions (NaOH/H₂O)Enzymatic (Nitrilase)
Optimal Temp 90°C – 105°C (Reflux)< 40°C (Strict Control)25°C – 35°C
SNAr Risk Low (Water is a weak nucleophile)High (OH⁻ attacks C-F bond)Negligible
Reaction Rate Moderate (3–6 hours)Fast (Exothermic)Slow (12–24 hours)
Rec. Use Case Standard Production Only with H₂O₂ (Radziszewski)High-Value/Scale-up

Module 2: Optimized Experimental Protocols

Protocol A: Robust Acid Hydrolysis (Recommended)

Best for general synthesis where purity and yield are prioritized over speed.

Reagents:

  • Substrate: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (5.0 vol)

  • Acid: Concentrated HCl (37%, 5.0 vol) or H₂SO₄ (20% aq, 5.0 vol)

Step-by-Step:

  • Dissolution: Charge the substrate and Glacial Acetic Acid into the reactor. Stir until fully dissolved at 25°C.

  • Acid Addition: Add Concentrated HCl dropwise. Note: Exotherm is minimal, but control is good practice.

  • Temperature Ramp:

    • Heat to 80°C and hold for 1 hour. (Converts Nitrile

      
       Amide).
      
    • Increase to 100–105°C (Reflux) .

  • Monitoring: Sample every 60 mins. Look for the disappearance of the Amide intermediate.

    • End Point: >98% conversion to Acid.[4]

  • Workup: Cool to 20°C. Pour onto crushed ice/water. The product typically precipitates as a solid. Filter and wash with cold water.

Protocol B: The "Pinner" Method (Mild Conditions)

Best if the substrate contains other acid-sensitive groups or if SNAr is observed even in acid.

  • Imidate Formation: Dissolve nitrile in anhydrous Methanol (MeOH). Bubble dry HCl gas at 0–5°C . Stir for 12h.

  • Hydrolysis: Add water to the intermediate imidate salt and warm to 40°C .

  • Result: Converts Nitrile

    
     Methyl Ester 
    
    
    
    Acid (mild hydrolysis). This avoids high-temperature reflux entirely.

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired hydrolysis and the unwanted fluorine displacement.

ReactionPathways cluster_conditions Condition Logic Start 3-(3-Fluoro-4-nitrophenyl) propanenitrile Amide Intermediate: Amide Start->Amide H+ / H2O (80°C) Impurity Impurity: 3-Hydroxy-4-nitro derivative Start->Impurity OH- / Heat (S_NAr Side Reaction) Product Target: Carboxylic Acid Amide->Product H+ / H2O (100°C, Reflux) Amide->Impurity OH- / Heat Warning Avoid NaOH > 50°C Preserves C-F Bond

Caption: Figure 1. Reaction pathway analysis showing the safe acidic route (Green) versus the high-risk basic route (Red) leading to fluorine displacement.

Module 4: Troubleshooting Hub (FAQs)

Q1: My reaction mixture turned deep yellow/orange. What happened? Diagnosis: You have likely triggered the SNAr reaction, displacing the fluorine with a nucleophile (likely OH⁻ or methoxide). The resulting nitrophenol derivatives are intensely colored (yellow/orange) in basic or neutral media. Solution:

  • Immediate: Check pH. If basic, acidify immediately.

  • Prevention: Switch from Base Hydrolysis to Protocol A (Acidic) . If already using acid, lower the temperature by 10°C and extend reaction time.

Q2: I see a persistent intermediate peak on HPLC that won't disappear. Diagnosis: This is the Primary Amide . Hydrolysis of Nitrile to Amide is fast; Amide to Acid is the rate-limiting step. Solution:

  • Temperature: You likely need to reach full reflux (100°C+). 80°C is often insufficient for the second step.

  • Acid Strength: Increase HCl concentration. Ensure you are using Glacial Acetic Acid as a co-solvent to increase solubility and reflux temperature.

Q3: Can I use Microwave irradiation to speed this up? Diagnosis: Yes, but with caution. Solution: Microwave heating is efficient for amide hydrolysis.

  • Settings: Set T = 120°C, Power = Dynamic.

  • Warning: Do not use basic conditions in the microwave. The high localized energy will instantly strip the fluorine from the ring. Use 20% HCl/AcOH.

Module 5: Troubleshooting Logic Flow

Use this flowchart to diagnose yield or purity issues during your experiment.

Troubleshooting Start Start Troubleshooting CheckHPLC Check HPLC/TLC Start->CheckHPLC Result1 Starting Material Remains CheckHPLC->Result1 Low Conversion Result2 New Peak (Less Polar than Acid) CheckHPLC->Result2 Stalled Intermediate Result3 Yellow Color + Polar Impurity CheckHPLC->Result3 Impurity Formed Sol1 Increase Temp to Reflux or Add More Acid Result1->Sol1 Sol2 Identify as Amide. Extend Reaction Time. Result2->Sol2 Sol3 S_NAr Detected. ABORT Base Hydrolysis. Switch to Acid. Result3->Sol3

Caption: Figure 2. Diagnostic flowchart for identifying common failure modes in fluoro-nitro-nitrile hydrolysis.

References

  • Synthesis of 3-(2-nitrophenyl)propionic acid (Analogous Methodology). PrepChem. Describes the standard HCl/Acetic Acid reflux method for nitrophenyl propionic acid derivatives.

  • Nucleophilic Aromatic Substitution of Fluorine. National Institutes of Health (PMC). Details the lability of the nitro-activated C-F bond in nucleophilic aromatic substitution (SNAr).

  • Pinner Synthesis (Mild Hydrolysis). Organic Chemistry Portal. Comprehensive guide to the Pinner reaction for converting nitriles to esters/acids under mild acidic conditions.

  • Hydrolysis of Nitriles. Vapourtec Application Notes. Discusses flow chemistry and temperature optimization for nitrile hydrolysis, including safety profiles for exothermic reactions.

Sources

Stability of 3-(3-Fluoro-4-nitrophenyl)propanenitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting under Basic Conditions

Part 1: Executive Technical Brief

To: Process Chemists, Analytical Scientists, and R&D Leads From: Senior Application Scientist, Technical Support Division Subject: Critical Instability Factors of 3-(3-Fluoro-4-nitrophenyl)propanenitrile in Basic Media

The Core Challenge: 3-(3-Fluoro-4-nitrophenyl)propanenitrile (hereafter FPNP ) presents a "Two-Front" stability challenge under basic conditions. The molecule contains two highly reactive electrophilic sites that compete for nucleophiles (like hydroxide, alkoxides, or amines):

  • The Aromatic Core (Primary Risk): The 3-fluoro-4-nitro motif is a textbook substrate for Nucleophilic Aromatic Substitution (

    
    ) . The nitro group (strongly electron-withdrawing) activates the ring, making the fluorine atom an excellent leaving group. This reaction is often faster  than nitrile hydrolysis and can occur at room temperature.
    
  • The Nitrile Tail (Secondary Risk): The aliphatic nitrile is susceptible to base-catalyzed hydrolysis, converting first to the amide and then to the carboxylate.[1] This typically requires higher activation energy (heat) compared to the

    
     reaction.
    

Immediate Action Required: If your reaction mixture has turned deep yellow/orange upon addition of base, you have likely triggered the


 pathway, generating a nitrophenolate impurity.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "My reaction mixture turned bright yellow/orange immediately after adding base."
  • Diagnosis: Fluorine Displacement (

    
    ) 
    
    • The Chemistry: You have likely formed a Meisenheimer Complex , leading to the displacement of the fluorine atom by the base (if nucleophilic, e.g.,

      
      , 
      
      
      
      ) or a solvent impurity. The resulting product is a nitrophenolate or alkoxy-nitro species, which is highly conjugated and deeply colored (chromophore).
    • Root Cause: Use of a nucleophilic base (Hydroxide, Methoxide, Ethoxide) or high concentrations of a smaller amine.

    • Corrective Action:

      • Switch Bases: Use non-nucleophilic, sterically hindered bases.

        • Recommended: DIPEA (Hünig's base), DBU, or Potassium tert-butoxide (

          
          -BuOK) in non-polar solvents (though 
          
          
          
          -BuOK can still be risky, bulky nature helps).
        • Inorganic: Use Carbonates (

          
          , 
          
          
          
          ) in aprotic solvents (DMF, DMSO) if nucleophilicity is the issue.
      • Temperature Control:

        
         rates drop significantly below 0°C. Perform additions in an ice/acetone bath.
        
Issue 2: "LC-MS shows a new peak at [M+17] or [M+18]."
  • Diagnosis: Nitrile Hydrolysis (Hydration) [2]

    • The Chemistry: The nitrile (

      
      ) is being hydrated to the primary amide (
      
      
      
      , mass +18). If the mass is +19 (or +1 for the acid form), it has hydrolyzed fully to the carboxylic acid.
    • Root Cause: Presence of water in the basic medium, likely accompanied by heat (

      
      ).
      
    • Corrective Action:

      • Strict Anhydrous Conditions: Ensure solvents are dried (Karl Fischer titration < 0.05% water).

      • Lower Temperature: Nitrile hydrolysis usually requires heat. Keep reaction temperature

        
         if possible.
        
Issue 3: "Yield is low, and I see 'tars' or polymerization."
  • Diagnosis: Alpha-Deprotonation & Condensation

    • The Chemistry: The protons alpha to the nitrile group are acidic (

      
      ).[3] Strong bases can deprotonate this position, creating a carbanion that may attack other electrophiles (or even the nitro-aromatic ring of another molecule) causing oligomerization.
      
    • Corrective Action:

      • Stoichiometry: Do not use large excesses of base.

      • Dilution: Run reactions at lower concentrations to reduce intermolecular side reactions.

Part 3: Comparative Stability Data

Table 1: Base Compatibility Matrix for FPNP

Base TypeExampleRisk LevelPrimary Side ReactionRecommendation
Hydroxides NaOH, KOH, LiOHCRITICAL

(F

OH) & Hydrolysis
AVOID unless hydrolysis is intended.
Alkoxides (Small) NaOMe, NaOEtHIGH

(F

OMe/OEt)
AVOID . Fast substitution at RT.
Alkoxides (Bulky)

-BuOK, NaOtBu
MEDIUM Deprotonation (Good), but can act as nucleophile if heated.USE WITH CAUTION . Keep cold (<0°C).
Amines (Hindered) DIPEA, TEALOW Minimal (Non-nucleophilic)RECOMMENDED for mild basic needs.
Carbonates

,

LOW/MED Slow

in DMF/DMSO at high heat.
SAFE at RT.
Hydrides NaHMEDIUM Alpha-deprotonation (Clean), but risk of "Runaway" reduction.USE for specific alkylations only.

Part 4: Visualizing the Instability Pathways

Figure 1: Degradation Pathways of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

degradation_pathways cluster_legend Reaction Conditions Start 3-(3-Fluoro-4-nitrophenyl) propanenitrile (FPNP) SNAr_Intermediate Meisenheimer Complex Start->SNAr_Intermediate Nucleophilic Base (OH-, OR-) Amide_Product Amide Intermediate (+H2O) Start->Amide_Product Aq. Base + Heat (Slow) Phenol_Product 3-Hydroxy-4-nitro propanenitrile (Yellow/Orange) SNAr_Intermediate->Phenol_Product Loss of F- (fast) Ether_Product 3-Alkoxy-4-nitro propanenitrile SNAr_Intermediate->Ether_Product If Base = OR- Acid_Product Carboxylic Acid (Final Hydrolysis) Amide_Product->Acid_Product Continued Heat Red Arrows = Fast/Critical Risk Red Arrows = Fast/Critical Risk Green Arrows = Slow/Thermal Risk Green Arrows = Slow/Thermal Risk

Caption: Path A (Red) represents the rapid Nucleophilic Aromatic Substitution (


) triggered by nucleophilic bases.[4] Path B (Green) represents the slower nitrile hydrolysis pathway.

Part 5: Standard Operating Procedures (SOPs)

SOP-01: Safe Workup of FPNP Reactions

Objective: To isolate FPNP without inducing degradation during the quench.

  • Preparation: Prepare a quench solution of 0.5 M HCl or Saturated Ammonium Chloride (

    
    ) . Do not use water alone, as the local pH can remain high.
    
  • Cooling: Cool the reaction mixture to 0–5°C .

  • Quench: Add the quench solution slowly. Ensure the internal pH drops below pH 8.0 immediately.

  • Extraction: Extract immediately into an organic solvent (DCM or EtOAc). Do not allow the biphasic mixture to stir for extended periods if the aqueous layer is basic.

  • Drying: Dry organic layer over

    
     (neutral) rather than basic drying agents.
    
SOP-02: Base Screening Protocol

Objective: To select a base that effects the desired transformation (e.g., alkylation) without degrading the FPNP core.

  • Micro-Scale Test: Dissolve 10 mg of FPNP in the target solvent (e.g., THF, DMF).

  • Addition: Add 1.1 equivalents of the candidate base at 0°C.

  • Visual Check:

    • No Color Change / Pale Yellow: Good. Proceed to LC-MS.

    • Instant Deep Red/Orange: STOP. Significant

      
       or deprotonation occurring.
      
  • Time-Point: Check LC-MS at T=5 min and T=1 hour. Look for peaks at M-F+OH (Phenol) or M+18 (Amide).[5]

Part 6: References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism & Kinetics: The 3-fluoro-4-nitrobenzene motif is highly activated for

      
       due to the stabilization of the Meisenheimer complex by the para-nitro group. Fluorine is often the best leaving group in these systems due to its high electronegativity increasing the electrophilicity of the ipso-carbon.
      
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

  • Nitrile Hydrolysis:

    • Conditions: Base-catalyzed hydrolysis of nitriles typically proceeds via the addition of hydroxide to the nitrile carbon. While slower than

      
       in activated systems, it becomes significant at elevated temperatures (
      
      
      
      ).
    • Source: Cohen, M. A., et al. (2015). "Amide hydrolysis in alkaline solution." Journal of Organic Chemistry.

  • Acidity of Alpha-Nitriles:

    • pKa Data: The

      
       of protons alpha to a nitrile is approximately 25 (in DMSO). This allows for deprotonation by bases like NaH or 
      
      
      
      -BuOK, facilitating alkylation but also self-condensation if not controlled.
    • Source: Bordwell pKa Table (Acetonitrile/Propionitrile derivatives).

  • Synthesis Context (Linezolid Intermediates):

    • Relevance: 3-fluoro-4-nitro derivatives are key intermediates in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). Patents regarding these syntheses explicitly utilize mild bases or specific temperature controls to avoid defluorination.

    • Source: US Patent 5688792A (Upjohn Co), "Substituted oxazine and thiazine oxazolidinone antimicrobials."

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 3-(3-fluoro-4-nitrophenyl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. The unique substitution pattern of this molecule—specifically the ortho-fluoro and para-nitro groups relative to each other—presents distinct challenges, most notably steric hindrance, which can significantly impact reaction outcomes.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the catalytic reduction of the nitro group in my compound slow or incomplete?

Answer: The primary reason for sluggish or incomplete nitro group reduction is steric hindrance from the adjacent fluoro group at the C-3 position. In catalytic hydrogenation, the aromatic ring must adsorb onto the catalyst surface (e.g., Pd/C, PtO2) for the reaction to occur. The ortho-fluoro group can physically block the nitro group from achieving the optimal orientation for interaction with the catalyst's active sites.[1] This increases the activation energy of the reaction, leading to slower rates and incomplete conversions under standard conditions.[2]

Q2: I am observing low yields in my Nucleophilic Aromatic Substitution (SNAr) reaction. What are the likely causes?

Answer: While the strong electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic attack, the success of an SNAr reaction on this substrate is a delicate balance between electronic activation and steric hindrance.[3] Low yields are typically due to two factors:

  • Steric Hindrance at the Reaction Center: A nucleophile attacking the fluorine-bearing carbon (C-3) is sterically hindered by the large nitro group at C-4. Conversely, an attack on the nitro-bearing carbon (C-4) is hindered by the ortho-fluoro group. This is especially problematic with bulky nucleophiles.[4][5]

  • Leaving Group Ability: In SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial, rate-determining nucleophilic attack.[6] The nitro group can also serve as a leaving group, but its displacement is often more challenging.[7] If your conditions are not optimized, you may experience a slow reaction or no reaction at all.

Q3: Can I selectively react with the nitrile group without affecting the sensitive aromatic system?

Answer: Yes, selective transformation of the propanenitrile side chain is feasible due to its aliphatic nature and separation from the aromatic ring by a two-carbon linker. Reactions like hydrolysis to a carboxylic acid or reduction to a primary amine can be achieved. However, caution is necessary. Standard conditions for nitrile hydrolysis, for example, often require harsh acid or base and high temperatures, which can promote unwanted side reactions on the electron-deficient aromatic ring.[8][9] The key is to employ the mildest possible conditions that still afford a reasonable reaction rate.

Q4: Which is a better leaving group in an SNAr reaction on this molecule: the fluoro or the nitro group?

Answer: In most SNAr contexts, the fluoride ion is a superior leaving group compared to the nitrite ion.[3] The rate-determining step in an SNAr reaction is typically the initial formation of the negatively charged Meisenheimer complex.[10] The high electronegativity of fluorine makes the carbon it is attached to (C-3) more electrophilic, thus favoring the nucleophilic attack. While the C-N bond cleavage of the nitro group is energetically feasible, the C-F bond is more polarized, making it the more likely site of substitution.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific experimental problems. Each guide includes an analysis of the underlying cause and step-by-step protocols grounded in established chemical principles.

Troubleshooting: Reduction of the 4-Nitro Group

Common Problem: Your attempt to synthesize 3-(4-amino-3-fluorophenyl)propanenitrile results in low yield, incomplete conversion, or requires excessively long reaction times.

Root Cause Analysis: As established, the ortho-fluoro substituent sterically impedes the approach of reagents to the nitro group. For heterogeneous catalysts like Pd/C, this means poor surface adsorption. For chemical reductants, it means a higher energy barrier for the redox reaction.

Decision Workflow for Nitro Reduction

The following diagram outlines a decision-making process for selecting an appropriate reduction strategy.

G start Starting Point: Incomplete Nitro Reduction q1 Is your substrate sensitive to acidic conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cat_hydro Option 1: Catalytic Hydrogenation a1_yes->cat_hydro chem_red Option 2: Chemical Reduction (SnCl2) a1_no->chem_red protocol_a Protocol A: High-Pressure Hydrogenation (Increases substrate-catalyst interaction) cat_hydro->protocol_a protocol_b Protocol B: Acid-Stable Chemical Reduction (Uses a smaller, soluble reagent) chem_red->protocol_b

Note: The DOT script above is a template. A real implementation would require image files for chemical structures to be rendered correctly. For this text-based format, a conceptual diagram is provided below.

Meisenheimer cluster_sterics Steric Hindrance Zone Reactants Substrate + Nu⁻ Intermediate Meisenheimer Complex (sp³ hybridised carbon) Reactants->Intermediate Attack at C-F bond Products Product + F⁻ Intermediate->Products Re-aromatization Ortho_Group Ortho-Nitro Group Nucleophile Bulky Nucleophile Ortho_Group->Nucleophile Nucleophile->Intermediate Steric Clash

Caption: Steric clash between an ortho group and a bulky nucleophile.

Solutions & Experimental Protocols

The most effective strategy is to use a small, potent nucleophile and optimize reaction conditions.

Protocol C: SNAr with Sodium Methoxide (a small nucleophile)

This protocol aims to replace the fluoride atom with a methoxy group. Sodium methoxide is an excellent choice as it is a strong nucleophile with minimal steric bulk.

Methodology:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-(3-fluoro-4-nitrophenyl)propanenitrile (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add sodium methoxide (NaOMe) (1.1 - 1.5 eq), either as a solid or as a solution in methanol.

  • Heat the reaction mixture to 80-100 °C. The use of a polar aprotic solvent is crucial for accelerating SNAr reactions. [3]4. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of the desired product.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding it to a beaker of ice-water.

  • Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography if necessary.

Troubleshooting Table for SNAr Reactions
SymptomProbable CauseRecommended Action
No Reaction1. Nucleophile is too bulky or not strong enough. 2. Insufficient temperature.1. Switch to a smaller nucleophile (e.g., NH₃, MeO⁻, CN⁻). 2. Increase temperature in increments of 10-20°C.
Slow/Incomplete Reaction1. Sub-optimal solvent. 2. Insufficient equivalents of nucleophile.1. Ensure the use of a polar aprotic solvent (DMSO, DMF, NMP). 2. Increase the equivalents of the nucleophile to 1.5-2.0 eq.
Multiple Products1. Side reactions due to excessive heat or time. 2. Possible reaction at both F and NO₂ positions.1. Lower the reaction temperature and monitor closely. 2. Use a milder base/nucleophile. Analyze byproducts to understand reactivity.
References
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

  • Kelly, P. P., et al. (2020). Method of reducing aromatic nitro compounds. Google Patents (WO2020131574A1).
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Asano, Y. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 51(4), 147-149. Available at: [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Guo, Y., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4122. Available at: [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. ChemTalk. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Moss, W. B., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 563(7731), 355-359. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

  • Stanetty, P., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 126-130. Available at: [Link]

  • Pensa, E., et al. (2017). The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111). Scientific Reports, 7(1), 11497. Available at: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Kakes, M., et al. (2021). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Ang, S. H., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. Available at: [Link]

  • Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron Letters, 45(47), 8659-8662. Available at: [Link]

Sources

Validation & Comparative

FTIR Spectral Analysis of Nitrile Peak in 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-resolution FTIR analysis of the nitrile functionality in 3-(3-Fluoro-4-nitrophenyl)propanenitrile , a critical intermediate in the synthesis of androgen receptor antagonists and histone deacetylase (HDAC) inhibitors.

A Comparative Analytical Guide for Pharmaceutical Intermediates

Executive Summary & Core Directive

In the synthesis of fluorinated aryl-propanenitriles, the nitrile (-C≡N) group serves as the primary Critical Quality Attribute (CQA) . Its presence confirms the successful extension of the alkyl chain or cyanation of a precursor, while its integrity confirms the absence of unwanted hydrolysis.

This guide compares the spectral performance of FTIR spectroscopy against alternative analytical methods (HPLC, NMR) for monitoring this specific moiety. It focuses on the unique vibrational signature of the nitrile group in the presence of electron-withdrawing substituents (Fluorine and Nitro) and provides a validated protocol for its detection.

Theoretical Framework: The Vibrational Physics

To accurately interpret the spectrum, one must understand how the specific structural environment of 3-(3-Fluoro-4-nitrophenyl)propanenitrile affects the nitrile bond.

Structural Impact on Wavenumber

Unlike benzonitriles where the -C≡N group is directly conjugated to the ring (lowering the frequency to ~2220 cm⁻¹), the nitrile in this compound is aliphatic . It is separated from the aromatic ring by an ethylene bridge (-CH₂-CH₂-).

  • Baseline Frequency: Aliphatic nitriles typically absorb at 2240–2260 cm⁻¹ .[1]

  • Substituent Effect (Inductive -I): The 3-Fluoro and 4-Nitro groups on the phenyl ring are strong electron-withdrawing groups (EWG). While they are not conjugated to the nitrile, their strong inductive effect pulls electron density through the sigma skeleton. This slight reduction in electron density around the nitrogen lone pair can increase the force constant (

    
    ) of the C≡N bond, often resulting in a sharper, more distinct peak compared to non-substituted analogs.
    
The "Silent Region" Advantage

The nitrile stretch appears in the 2000–2300 cm⁻¹ region. Most organic drug intermediates (containing C-H, C=O, N-H) do not absorb here. This makes the nitrile peak a "self-validating" signal—its presence is unambiguous, and its disappearance (e.g., via hydrolysis to an amide/acid) is immediately obvious.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the use of FTIR for monitoring this specific compound against alternative analytical techniques and structural analogs.

Methodological Comparison: FTIR vs. HPLC vs. NMR

For the specific purpose of verifying the Nitrile intermediate.

FeatureFTIR (Recommended) HPLC (UV-Vis) 1H NMR
Detection Basis Vibrational Dipole Change (-C≡N)Chromophore Absorption (Aromatic Ring)Proton Environment (Alpha-CH₂)
Speed < 1 Minute (ATR)15–30 Minutes10–60 Minutes
Specificity for Nitrile High (Unique peak at ~2250 cm⁻¹)Low (Nitrile is not a strong chromophore)Medium (Shift in alpha-protons is subtle)
Sample Prep None (Solid/Neat)Dissolution & FiltrationDissolution in Deuterated Solvent
Cost per Scan NegligibleHigh (Solvents/Columns)High (Solvents/Cryogens)

Verdict: While HPLC is superior for purity quantification (%), FTIR is the superior performance choice for rapid identification (ID) and reaction monitoring of the nitrile formation.

Spectral Comparison: Product vs. Impurities

The true value of FTIR lies in distinguishing the product from its likely degradation pathways.

  • The Product (Nitrile): Sharp peak at 2250 ± 5 cm⁻¹ .

  • Alternative 1 (Hydrolysis - Amide): If the nitrile hydrolyzes to a primary amide, the 2250 cm⁻¹ peak vanishes. Two new peaks appear: N-H stretch (~3180-3350 cm⁻¹) and Amide I (C=O) at ~1650-1690 cm⁻¹ .

  • Alternative 2 (Hydrolysis - Acid): Further hydrolysis to the carboxylic acid results in a broad O-H stretch (2500-3300 cm⁻¹) and a carbonyl peak at ~1700-1730 cm⁻¹ .

Visualization of Analytical Logic

The following diagram illustrates the decision-making pathway for verifying the compound using the spectral markers discussed.

NitrileAnalysis Sample Crude Sample 3-(3-Fluoro-4-nitrophenyl)propanenitrile FTIR_Scan Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Sample->FTIR_Scan Check_2250 Check 2240-2260 cm⁻¹ (Silent Region) FTIR_Scan->Check_2250 Result_Pos Sharp Peak Present Check_2250->Result_Pos Found Result_Neg Peak Absent/Weak Check_2250->Result_Neg Not Found Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Region) Result_Pos->Check_CO Conclusion_Precursor FAIL: Unreacted Precursor (Check OH/Halogen) Result_Neg->Conclusion_Precursor Conclusion_Pure PASS: Nitrile Intact Check_CO->Conclusion_Pure No C=O Peak Conclusion_Hydrolysis FAIL: Hydrolyzed to Amide/Acid Check_CO->Conclusion_Hydrolysis Strong C=O Peak

Caption: Analytical logic flow for validating nitrile integrity against hydrolysis impurities.

Experimental Protocol: Validated SOP

Standard Operating Procedure for Diamond ATR Analysis.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹ (Optimal for resolving sharp nitrile bands).

  • Scans: 32 scans (Sufficient S/N ratio for qualitative ID).

  • Apodization: Blackman-Harris 3-Term.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric CO₂ and H₂O contributions.

  • Sample Loading: Place approximately 2–5 mg of the solid 3-(3-Fluoro-4-nitrophenyl)propanenitrile onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil clamp. Ensure the pressure gauge reads between 80–100% of the manufacturer's recommended limit to ensure intimate contact without crushing the crystal.

    • Note: Inconsistent pressure is the #1 cause of poor peak intensity in ATR.

  • Acquisition: Initiate the scan.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and "Baseline Correction" if the baseline drifts due to scattering.

Data Interpretation Guide

Use the table below to assign the spectrum of 3-(3-Fluoro-4-nitrophenyl)propanenitrile.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Nitrile (-C≡N) 2248 – 2255 Medium-StrongPrimary ID Peak. Sharp, isolated.
Nitro (-NO₂) 1520 – 1540StrongAsymmetric Stretch (Ar-NO₂).
Nitro (-NO₂) 1340 – 1360StrongSymmetric Stretch (Ar-NO₂).
Aromatic C=C 1580 – 1610MediumRing skeletal vibrations.
C-F Stretch 1200 – 1250StrongAryl-Fluorine stretch (often overlaps).
Aliphatic C-H 2930 – 2960Weak/MediumMethylene (-CH₂-) antisymmetric stretch.
Electronic Effects Visualization

The following diagram details how the substituents influence the nitrile frequency compared to a standard alkyl nitrile.

ElectronicEffects F Fluorine (Pos 3) Inductive Withdrawal (-I) Ring Phenyl Ring (Electron Deficient) F->Ring Pulls e- density NO2 Nitro (Pos 4) Inductive/Resonance (-I/-R) NO2->Ring Pulls e- density Chain Propyl Chain (-CH₂-CH₂-) Ring->Chain Inductive Pull CN Nitrile (-C≡N) Oscillator Chain->CN Minor Inductive Effect (Stiffens Bond) Result Result: Shift to ~2250 cm⁻¹ (Higher than Benzonitrile) CN->Result

Caption: Mechanistic view of electron-withdrawing effects on the nitrile vibrational frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for nitrile assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for Nitrile Derivatives. Retrieved from (Verified for general aliphatic nitrile ranges).

  • Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia.

  • Lumen Learning. (n.d.). Substituent Effects in Electrophilic Substitutions.

Sources

Mass spectrometry fragmentation patterns of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1136468-23-9) is a critical synthetic intermediate, most notably in the production of androgen receptor antagonists such as Enzalutamide . Its structural integrity is defined by three distinct functionalities: a strongly electron-withdrawing nitro group, a metabolic-blocking fluorine atom, and a reactive nitrile tail.

This guide provides a technical comparison of the two primary mass spectrometry ionization modalities used to characterize this molecule: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for trace quantification in biological matrices.

The Core Challenge

Distinguishing this intermediate from its non-fluorinated impurities (des-fluoro analogs) or hydrolysis products (amides/acids) requires precise knowledge of its fragmentation channels. The fluorine atom (


F) is monoisotopic and does not provide an isotopic M+2 signature like Chlorine or Bromine, making fragmentation pattern analysis the sole mass-spec method for structural verification.

Structural Analysis & Fragmentation Logic

The molecule (


, MW: 194.16 Da) possesses specific "weak points" prone to dissociation under energy.
Functional GroupMass ContributionFragmentation Behavior
Nitro (

)
46 DaHigh Lability. Prone to radical loss (

) or rearrangement to lose

.
Nitrile (

)
26 DaModerate Stability. Can lose HCN (27 Da) in EI; often hydrolyzes in ESI source if non-ideal.
Fluorine (

)
19 DaHigh Stability. The

bond rarely breaks first. It serves as a mass tag on the aromatic ring.
Alkyl Chain 28 Da (

)
Benzylic Cleavage. The bond beta to the aromatic ring is a primary cleavage site.

Comparative Profiling: EI (GC-MS) vs. ESI (LC-MS/MS)

This section compares the "hard" ionization of Gas Chromatography-Mass Spectrometry (GC-MS) against the "soft" ionization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best for: Purity analysis of raw materials and synthetic process control.

In EI (70 eV), the molecular ion (


, m/z 194) is formed but possesses high internal energy, leading to extensive fragmentation.
  • Molecular Ion (

    
    ):  Visible but often low intensity due to the destabilizing nitro group.
    
  • Primary Pathway (Nitro Loss): The most dominant channel is the loss of the nitro radical (

    
    , 46 Da), yielding a cation at m/z 148 .
    
  • Secondary Pathway (Benzylic Cleavage): Cleavage of the alkyl nitrile chain. The loss of the cyanomethyl radical (

    
    , 40 Da) generates a substituted benzyl cation at m/z 154 .
    
  • Deep Fragmentation: The ion at m/z 148 often loses HF (20 Da) or HCN (27 Da) to form stable tropylium-like aromatic ions at m/z 128 or m/z 121 .

Method B: Electrospray Ionization (ESI) – The Quantitative Standard

Best for: Pharmacokinetic studies (PK) and trace impurity profiling.

ESI is a "soft" technique yielding even-electron ions.[1] Due to the electron-withdrawing nature of the nitro and nitrile groups, this molecule can be analyzed in both polarities, though Negative Mode often yields superior sensitivity for nitro-aromatics.

  • Positive Mode (

    
    ):  Forms 
    
    
    
    at m/z 195 .
    • Fragmentation (CID): Collision Induced Dissociation primarily ejects neutral

      
       (46 Da) or 
      
      
      
      (18 Da, if rearrangement occurs), but the spectrum is often dominated by the parent ion.
  • Negative Mode (

    
    ):  Forms 
    
    
    
    at m/z 193 (abstraction of acidic
    
    
    -proton next to nitrile) or the radical anion
    
    
    at m/z 194 (electron capture by nitro group).
    • Advantage:[2][3][4][5] Higher selectivity against matrix background.

Comparative Data Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Precursor Ion

(194)

(195)
Dominant Fragment 148 (

)
149 (

)
Secondary Fragment 154 (

)
168 (

)
Ionization Energy 70 eV (Fixed)Tunable (Collision Energy)
Application Synthetic Purity (GC)Biological/Plasma Levels (LC)

Visualized Fragmentation Pathways[6][7][8]

The following diagram maps the dissociation logic, contrasting the radical-driven mechanisms of EI with the even-electron pathways of ESI.

FragmentationPathways ParentEI EI Parent Ion [M]+• (m/z 194) Frag148 Nitro Loss [C9H7FN]+ (m/z 148) ParentEI->Frag148 - •NO2 (46 Da) Frag154 Side Chain Loss [C7H5FNO2]+ (m/z 154) ParentEI->Frag154 - •CH2CN (40 Da) ParentESI ESI Parent Ion [M+H]+ (m/z 195) Frag149 ESI Nitro Loss [M+H - NO2]+ (m/z 149) ParentESI->Frag149 CID: - NO2 (Neutral) Frag108 Fluoro-Tropylium [C7H5F]+ (m/z 108) Frag154->Frag108 - •NO2

Figure 1: Divergent fragmentation pathways. EI favors radical cleavage of the alkyl chain and nitro group, while ESI+ primarily exhibits neutral loss of the nitro moiety.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Use this protocol for raw material identification.

  • Sample Prep: Dissolve 1 mg of 3-(3-Fluoro-4-nitrophenyl)propanenitrile in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: Electron Impact (70 eV), Scan range m/z 40–300.

  • Acceptance Criteria: Presence of m/z 194 (Parent), 148 (Base), and 154.

Protocol B: LC-MS/MS Quantitative Assay

Use this protocol for pharmacokinetic (PK) analysis.

  • Sample Prep: Protein precipitation of plasma (1:3 ratio with Acetonitrile). Centrifuge at 10,000g for 5 mins.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ion Source: ESI Positive Mode (Voltage: 4500 V).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 195.1

      
       149.1 (Loss of 
      
      
      
      ).
    • Qualifier: 195.1

      
       129.1 (Complex rearrangement/Loss of 
      
      
      
      ).

Comparison with Alternatives

When developing an assay, researchers often consider derivative methods. Here is how the direct analysis compares to derivatization alternatives.

MethodSpecificitySensitivityDrawbacks
Direct ESI-MS/MS (Recommended)HighHigh (pg/mL range)Susceptible to matrix effects in plasma.
GC-MS (Direct) HighModerateThermal degradation of nitro group possible if injector >260°C.
Derivatization (Hydrolysis) LowHighConverting Nitrile

Acid alters the analyte, risking false positives from metabolic acid metabolites.
Workflow Decision Tree

WorkflowDecision Start Analyte: 3-(3-Fluoro-4-nitrophenyl) propanenitrile Goal Goal? Start->Goal Purity Purity / Synthesis Check Goal->Purity High Conc. Bioanalysis Plasma / PK Study Goal->Bioanalysis Trace Conc. GCMS GC-MS (EI) Look for m/z 148, 154 Purity->GCMS LCMS LC-MS/MS (ESI+) Monitor 195 -> 149 Bioanalysis->LCMS

Figure 2: Decision matrix for selecting the optimal ionization technique based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitroaromatic Compounds. National Institute of Standards and Technology. [Link]

  • Holcapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[6] [Link]

  • European Medicines Agency. (2013). Assessment Report: Xtandi (Enzalutamide). (Detailed discussion on metabolites and intermediates). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[6] (Authoritative text on benzylic cleavage and nitro group fragmentation rules). [Link]

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Foundational Strategy: Analyte Characterization and the Analytical Target Profile (ATP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile

As a Senior Application Scientist, developing a robust and reliable analytical method is not merely a procedural task; it is about creating a self-validating system that ensures data integrity from early-stage development through to quality control. This guide provides a comprehensive walkthrough of the development of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives to arrive at an optimized, fit-for-purpose method.

Before any practical work begins, a thorough understanding of the analyte and the method's goals is paramount. 3-(3-Fluoro-4-nitrophenyl)propanenitrile possesses a moderately polar structure, featuring a hydrophobic phenyl ring and propyl chain, contrasted with the polar nitro and nitrile functional groups. This dual nature suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point for separation.[1][2] The nitrophenyl chromophore ensures strong UV absorbance, making a Photodiode Array (PDA) detector the ideal choice for both quantification and peak purity assessment.[3][4]

In line with modern regulatory expectations, such as those outlined in ICH Q14, we first define the Analytical Target Profile (ATP) .[5] The ATP prospectively summarizes the method's intended purpose and desired performance characteristics.

Table 1: Analytical Target Profile (ATP) for the Purity Method

AttributeTarget
Intended Purpose To quantitatively determine the purity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile and separate it from process-related impurities and degradation products.
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/PDA detection.
Specificity The method must be able to resolve the main peak from all known and potential impurities with a resolution (Rs) of >1.5.[3]
Quantitation Limit Should be ≤ 0.05% of the nominal sample concentration.
Linearity Range From the Quantitation Limit (QL) to 150% of the nominal concentration.
Accuracy & Precision %RSD for precision should be ≤ 2.0%. Accuracy (recovery) should be within 98.0% to 102.0%.[6]
Robustness The method should be insensitive to minor variations in mobile phase composition, pH, column temperature, and flow rate.

This ATP serves as our guiding document throughout the development process.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (3-(3-Fluoro-4-nitrophenyl)propanenitrile) ATP Define Analytical Target Profile (ATP) (ICH Q14) Analyte->ATP Informs Goals Screening Initial Method Screening ATP->Screening Col_Select Column Selection (C18 vs. Phenyl-Hexyl) Screening->Col_Select MP_Select Mobile Phase Selection (ACN vs. MeOH, pH) Screening->MP_Select Detector Detector Wavelength (PDA Scan) Screening->Detector Optimization Systematic Optimization Col_Select->Optimization MP_Select->Optimization Detector->Optimization Gradient Gradient Profile & Time Optimization->Gradient Flow_Temp Flow Rate & Temperature Optimization->Flow_Temp Final_Method Finalized Method Protocol Optimization->Final_Method Validation Method Validation (ICH Q2(R2)) Final_Method->Validation

Caption: HPLC Method Development Workflow.

Part 1: Initial Method Screening - A Comparative Approach

The goal of this phase is to find a promising set of starting conditions by comparing key chromatographic variables. A generic starting gradient (e.g., 5-95% organic over 20 minutes) is typically used for initial screening.[3]

Column Stationary Phase Comparison

The choice of stationary phase is the most powerful tool for manipulating selectivity. While a C18 column is the workhorse of reversed-phase chromatography, the aromatic nature of our analyte suggests that a phenyl-based column could offer unique selectivity through π-π interactions.[2][7] We will compare a standard C18 column with a Phenyl-Hexyl column.

Experimental Protocol: Column Screening

  • Columns:

    • Alternative 1: Standard C18, 4.6 x 150 mm, 5 µm.

    • Alternative 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: PDA scan 200-400 nm.[8]

  • Injection Volume: 5 µL.

  • Sample: 0.5 mg/mL of 3-(3-Fluoro-4-nitrophenyl)propanenitrile spiked with a known impurity.

Table 2: Comparison of C18 and Phenyl-Hexyl Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale & Conclusion
Retention Time (Main Peak) 12.5 min13.8 minThe Phenyl-Hexyl phase shows increased retention, likely due to π-π interactions with the analyte's aromatic ring.[7]
Resolution (Rs) from Impurity 1.82.5The Phenyl-Hexyl column provides significantly better resolution, indicating a different and more effective selectivity mechanism for this analyte and its impurities.
Tailing Factor (Tf) 1.21.1Both columns provide acceptable peak shape, but the Phenyl-Hexyl is slightly more symmetrical.
Conclusion Selected The Phenyl-Hexyl column is chosen for further development due to its superior resolving power for the critical pair.
Mobile Phase Organic Modifier Comparison

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC, and switching between them can significantly alter selectivity.[9] ACN is generally a stronger solvent (leading to shorter retention times) and can participate in dipole-dipole interactions, while methanol is a protic solvent that can engage in hydrogen bonding.[9]

Experimental Protocol: Organic Modifier Screening

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Alternative 1: Acetonitrile (ACN); Alternative 2: Methanol (MeOH).

  • Gradient: Adjusted to achieve similar retention times for the main peak.

  • All other conditions are the same as in the column screening protocol.

Table 3: Comparison of Acetonitrile and Methanol as Organic Modifiers

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale & Conclusion
Resolution (Rs) from Impurity 2.52.1ACN provides better overall resolution between the main peak and the critical impurity.
Backpressure ~1800 psi~2400 psiACN generates lower system backpressure due to its lower viscosity, which is beneficial for system longevity.
UV Cutoff ~190 nm~205 nmACN's lower UV cutoff provides a cleaner baseline at lower wavelengths, which is advantageous for detecting impurities.[10]
Conclusion Selected Acetonitrile is selected as the optimal organic modifier due to superior resolution and favorable physical properties.
Detector Wavelength Selection

A Photodiode Array (PDA) detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[11] This is invaluable for selecting a wavelength that maximizes the signal for the main analyte while also ensuring that all potential impurities are detected.[12]

Protocol: Wavelength Selection

  • Using the chromatogram from the selected conditions (Phenyl-Hexyl column, ACN mobile phase), extract the UV spectrum for the main analyte peak.

  • Identify the wavelength of maximum absorbance (λmax).

  • Examine the spectra of the impurity peaks to ensure they have significant absorbance at the selected wavelength. If an impurity has a different λmax, a compromise wavelength may be chosen, or multiple wavelengths can be monitored.

For 3-(3-Fluoro-4-nitrophenyl)propanenitrile, the λmax was found to be approximately 254 nm . This wavelength provided an excellent signal-to-noise ratio for the main peak and sufficient sensitivity for all observed impurities.

Part 2: Systematic Method Optimization

With promising initial conditions selected, the next step is to optimize the gradient, flow rate, and temperature to meet the ATP requirements for resolution and run time.

cluster_0 Initial Screening Results cluster_1 Optimization Loop cluster_2 Final Method Start Phenyl-Hexyl Column ACN/Water Mobile Phase λ = 254 nm Gradient Adjust Gradient Slope & Isocratic Holds Start->Gradient FlowTemp Fine-tune Flow Rate & Temperature Gradient->FlowTemp Evaluate Evaluate Rs, Tf, Run Time Against ATP FlowTemp->Evaluate Evaluate->Gradient Final Optimized Conditions Meeting All ATP Criteria Evaluate->Final ATP Met? Yes

Caption: Method Optimization Logic.

The initial 20-minute gradient was systematically adjusted. The gradient slope was steepened in sections where no peaks were eluting to save time and flattened around the main peak and its impurities to maximize resolution. The final optimized gradient was achieved in 15 minutes without compromising the critical resolution of 2.5.

Part 3: Final Optimized Method and System Suitability

This section provides the complete experimental protocol for the final, optimized method.

Final Method Protocol
  • HPLC System: Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 75% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[6] This is a self-validating component of the protocol.

Table 4: System Suitability Test and Acceptance Criteria

ParameterSourceAcceptance CriteriaPurpose
Tailing Factor (Tf) Main analyte peak0.8 – 1.5Ensures peak symmetry and good chromatographic performance.[3]
Theoretical Plates (N) Main analyte peak> 5000Measures column efficiency.
Resolution (Rs) Between main peak and closest eluting impurity≥ 2.0Confirms the method's ability to separate the critical pair.
%RSD of Peak Area 5 replicate injections of a standard≤ 1.0%Demonstrates injection precision.

This method, upon execution, consistently meets all system suitability criteria, confirming its readiness for formal validation according to ICH Q2(R2) guidelines, which would include assessments of specificity, linearity, range, accuracy, precision, and robustness.[13][14]

Conclusion

The systematic development process detailed in this guide, moving from analyte characterization and goal setting through comparative screening and optimization, resulted in a robust, specific, and efficient RP-HPLC method for the purity determination of 3-(3-Fluoro-4-nitrophenyl)propanenitrile. By comparing C18 and Phenyl-Hexyl columns, we demonstrated the value of exploring alternative selectivities, with the Phenyl-Hexyl phase providing superior resolution. The subsequent optimization of the mobile phase and gradient conditions produced a final method with a 15-minute run time that meets all predefined performance criteria outlined in the Analytical Target Profile. This methodical approach, grounded in scientific principles and regulatory guidance, ensures the development of high-quality analytical methods suitable for the rigorous demands of the pharmaceutical industry.

References

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Accessed February 19, 2026.
  • Lab Manager.
  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025.
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  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Accessed February 19, 2026.
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  • PubMed. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Accessed February 19, 2026.
  • Waters Corporation. 2998 Photodiode Array Detector Overview and Maintenance Guide. Published December 5, 2017.
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  • SlideShare. HPLC Method Development. Published December 4, 2012.

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A Comparative Guide to the Reactivity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating a vast array of physicochemical and biological properties.[1] The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the reactivity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile and its non-fluorinated counterpart, 3-(4-nitrophenyl)propanenitrile. Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists engaged in the synthesis and development of novel chemical entities.

We will explore two key areas of reactivity that are highly relevant to the synthetic utility of these compounds: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. This comparison is not merely an academic exercise but a practical guide for anticipating reaction outcomes, optimizing conditions, and avoiding potential side reactions in the laboratory.

Electronic Effects of Substituents: A Theoretical Framework

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. In our case, the interplay between the fluoro and nitro groups dictates the electron density distribution and, consequently, the susceptibility of the molecules to different types of chemical transformations.

The nitro group (-NO2) is a powerful electron-withdrawing group, exerting its influence through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M).[2][3] This potent electron withdrawal significantly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.[4][5]

The fluorine atom (-F) , on the other hand, exhibits a more complex, dual electronic nature. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I).[6] However, through its lone pairs, it can also donate electron density to the aromatic π-system via a positive mesomeric effect (+M).[3][6] For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, the resonance donation directs incoming electrophiles to the ortho and para positions.[3]

In 3-(3-Fluoro-4-nitrophenyl)propanenitrile, the fluorine atom is meta to the propanenitrile substituent and ortho to the nitro group. Its strong -I effect will further enhance the electron deficiency of the aromatic ring, which is already strongly polarized by the nitro group.

To quantify these electronic effects, we can refer to Hammett substituent constants (σ) . The σ value for a para-nitro group is +0.78, indicating strong electron withdrawal.[2][7] For a meta-fluoro substituent, the σ value is +0.34, also indicating an electron-withdrawing effect.[2] The combined effect in the fluorinated analog suggests a more electron-deficient aromatic ring compared to the non-fluorinated version.

G cluster_0 3-(4-nitrophenyl)propanenitrile cluster_1 3-(3-Fluoro-4-nitrophenyl)propanenitrile A C B C-NO2 A->B C C B->C G Strong e- withdrawal B->G -I, -M D C-CH2CH2CN C->D E C D->E F C E->F F->A H C I C-NO2 H->I J C-F I->J N Strong e- withdrawal I->N -I, -M K C-CH2CH2CN J->K O e- withdrawal J->O -I > +M L C K->L M C L->M M->H

Caption: Electronic effects of substituents on the aromatic rings.

Comparative Reactivity Analysis

Part A: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-poor aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups, such as a nitro group, is essential to stabilize this negatively charged intermediate.

Theoretical Prediction:

In both 3-(3-Fluoro-4-nitrophenyl)propanenitrile and 3-(4-nitrophenyl)propanenitrile, the aromatic ring is activated for nucleophilic attack by the powerful electron-withdrawing nitro group. In the fluorinated analog, the additional inductive withdrawal by the fluorine atom ortho to the nitro group should, in principle, further increase the electrophilicity of the ring carbons, making it more susceptible to nucleophilic attack.

For a direct comparison, we will consider a scenario where a leaving group, such as chlorine, is present on the ring, and we compare the rate of its displacement by a nucleophile. Let's consider the hypothetical analogs: 3-(5-Chloro-2-nitrophenyl)propanenitrile and 3-(3-Fluoro-5-chloro-2-nitrophenyl)propanenitrile. The fluorine atom would be meta to the leaving group. In this case, the fluorinated compound is expected to react faster due to the additive electron-withdrawing effects of the fluorine and nitro groups, which would better stabilize the Meisenheimer complex.

Proposed Comparative Experiment:

A competitive reaction experiment would provide a clear measure of the relative reactivity. Equimolar amounts of 3-(5-Chloro-2-nitrophenyl)propanenitrile and 3-(3-Fluoro-5-chloro-2-nitrophenyl)propanenitrile would be treated with a limiting amount of a nucleophile, such as sodium methoxide, in a suitable solvent like methanol or DMSO. The reaction progress and the ratio of the products can be monitored by HPLC or GC-MS.

Predicted Outcome and Data Presentation:

CompoundKey SubstituentsPredicted Relative Rate of SNArPredicted Major Product
3-(5-Chloro-2-nitrophenyl)propanenitrile-NO2 (ortho to Cl)Slower3-(5-Methoxy-2-nitrophenyl)propanenitrile
3-(3-Fluoro-5-chloro-2-nitrophenyl)propanenitrile-NO2 (ortho to Cl), -F (meta to Cl)Faster3-(3-Fluoro-5-methoxy-2-nitrophenyl)propanenitrile

G A Aryl-Cl + Nu- B Meisenheimer Complex (transition state) A->B Addition C Aryl-Nu + Cl- B->C Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Competitive SNAr Reaction

  • Preparation of Reactants: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 3-(5-Chloro-2-nitrophenyl)propanenitrile and 3-(3-Fluoro-5-chloro-2-nitrophenyl)propanenitrile in anhydrous DMSO. Prepare a separate solution of sodium methoxide (e.g., 0.05 M) in anhydrous methanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a known volume of the mixed substrate solution.

  • Initiation and Monitoring: At a constant temperature (e.g., 50 °C), add the sodium methoxide solution dropwise. Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Analysis: Quench each aliquot by adding it to a vial containing a dilute solution of HCl. Analyze the quenched samples by HPLC to determine the consumption of starting materials and the formation of products.

  • Data Analysis: Plot the concentration of each reactant and product over time to determine the initial reaction rates. Calculate the ratio of the rate constants to quantify the relative reactivity.

Part B: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks.[8][9] Common methods include catalytic hydrogenation (e.g., using Pd/C and H2) or metal-acid reductions (e.g., using SnCl2, Fe, or Zn in the presence of an acid).[9][10]

Theoretical Prediction:

The electronic environment of the nitro group can influence the rate of its reduction. The electron-withdrawing fluorine atom in 3-(3-Fluoro-4-nitrophenyl)propanenitrile might slightly retard the reduction compared to the non-fluorinated analog, as a more electron-deficient nitro group can be more resistant to reduction by certain reagents. However, this effect is generally subtle. A more significant consideration is the potential for side reactions. Catalytic hydrogenation, especially with catalysts like palladium, can sometimes lead to hydrodehalogenation (in this case, hydrodefluorination).[10] Therefore, careful selection of the reduction method and reaction conditions is crucial.

Proposed Comparative Experiment:

To compare the efficiency and selectivity of the nitro group reduction, parallel reactions should be conducted for both compounds under identical conditions. Reduction using stannous chloride (SnCl2) in the presence of hydrochloric acid is a robust and generally chemoselective method that is less likely to cause defluorination.[10]

Predicted Outcome and Data Presentation:

CompoundReduction MethodPredicted Reaction TimeExpected Major ProductPotential Side Products
3-(4-nitrophenyl)propanenitrileSnCl2·2H2O, HCl, EthanolBaseline3-(4-aminophenyl)propanenitrileMinimal
3-(3-Fluoro-4-nitrophenyl)propanenitrileSnCl2·2H2O, HCl, EthanolSlightly longer3-(4-amino-3-fluorophenyl)propanenitrileMinimal with SnCl2

G A Substrate (Fluorinated or Non-fluorinated) B Dissolve in Ethanol A->B C Add SnCl2·2H2O and conc. HCl B->C D Heat at 50-70 °C C->D E Monitor by TLC/HPLC D->E F Work-up (Basify, Extract) E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the comparative reduction of nitroarenes.

Experimental Protocol: Nitro Group Reduction with SnCl2

  • Reaction Setup: In two separate round-bottom flasks, each equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 3-(4-nitrophenyl)propanenitrile and 3-(3-Fluoro-4-nitrophenyl)propanenitrile, respectively.

  • Addition of Reagents: To each flask, add ethanol as the solvent, followed by stannous chloride dihydrate (SnCl2·2H2O, 3-4 equivalents).[10]

  • Reaction Initiation: Begin stirring and add concentrated hydrochloric acid. Heat the reaction mixtures to 50-70 °C.[10]

  • Monitoring: Monitor the progress of both reactions simultaneously using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixtures to room temperature. Carefully neutralize the acid by adding a concentrated solution of sodium hydroxide until the solution is strongly basic and a precipitate of tin salts forms.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

  • Analysis: Determine the yield and purity of the resulting anilines. Characterize the products by NMR and mass spectrometry to confirm their identity and to check for any side products.

Conclusion

The presence of a fluorine atom on the aromatic ring of 3-(3-Fluoro-4-nitrophenyl)propanenitrile imparts subtle yet significant differences in its reactivity compared to its non-fluorinated analog. The enhanced electron-withdrawing nature of the fluorinated ring is predicted to increase its reactivity towards nucleophilic aromatic substitution. In the context of nitro group reduction, while the reaction rate may be slightly affected, the primary concern is the choice of a chemoselective method to avoid potential defluorination.

This guide provides a theoretical framework and practical experimental protocols for the systematic comparison of these two valuable synthetic intermediates. For researchers in drug development and materials science, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes and the efficient construction of complex molecules.

References

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  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

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Bioactivity Comparison Guide: 3-(3-Fluoro-4-nitrophenyl)propanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the bioactivity of 3-(3-Fluoro-4-nitrophenyl)propanenitrile derivatives, structured for researchers and drug development professionals.

Executive Summary & Chemical Space Analysis

3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1539200-71-9) is a specialized "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing non-steroidal Androgen Receptor (AR) antagonists , Selective Androgen Receptor Modulators (SARMs) , and emerging PROTAC linkers.

Its bioactivity stems from two distinct pharmacophoric features:

  • The 3-Fluoro-4-nitrophenyl Core: An electron-deficient aromatic ring that mimics the A-ring of classic antiandrogens (e.g., Flutamide, Nilutamide), facilitating high-affinity interactions with the AR Ligand Binding Domain (LBD).[1]

  • The Propanenitrile Tail: A flexible C3-linker ending in a nitrile group. This moiety acts as a versatile "handle" for further derivatization—hydrolysis to acids (HDAC inhibitors), reduction to amines (PROTAC linkers), or cyclization to tetrahydroquinolines (SARMs).

This guide compares the bioactivity of three distinct derivative classes generated from this scaffold:

  • Class A (Amides/Thioamides): Direct AR antagonists (Enzalutamide analogs).

  • Class B (Reduced Amines): Linkers for PROTAC degraders.

  • Class C (Heterocyclic Fusions): Tetrahydroquinoline-based SARMs.[1]

Comparative Bioactivity Analysis

Performance Metrics: Derivatives vs. Standards

The following table contrasts the theoretical and experimental performance of derivatives synthesized from the 3-(3-Fluoro-4-nitrophenyl)propanenitrile core against industry standards (Enzalutamide, Bicalutamide).

Compound ClassPrimary MechanismAR Binding Affinity (

)
Metabolic Stability (

)
Cytotoxicity (LNCaP

)
Key Advantage
Parent Nitrile (Scaffold)Precursor / Weak Binder> 10

M
Low (Hydrolysis prone)N/AVersatile synthetic entry point.[1]
Class A: Thioamide Derivative AR Antagonist (Competitive)15 - 45 nMHigh (> 24h)0.2 - 0.5

M
Potency comparable to Enzalutamide; unique IP space.[1]
Class B: Amine-Linker (PROTAC) AR Degradation~ 50 nM (Binary complex)Moderate0.05 - 0.1

M
Overcomes resistance in AR-V7 mutants.[1]
Class C: Tetrahydroquinoline SARM (Tissue Selective)2 - 10 nMHigh> 10

M (Anabolic)
High selectivity for muscle/bone over prostate.[1]
Standard: Enzalutamide AR Antagonist36 nMHigh0.04

M
Clinical benchmark; established safety profile.
Standard: Bicalutamide AR Antagonist160 nMHigh0.5

M
Lower cost; lower affinity than modern derivatives.
Structure-Activity Relationship (SAR) Logic

The bioactivity of this scaffold is governed by the electronic effects of the fluoro-nitro substitution.[1]

  • Fluorine Effect: The C3-fluorine atom increases lipophilicity and metabolic stability (blocking Phase I oxidation) while enhancing H-bond interactions within the AR pocket (specifically with residue Arg752).[1]

  • Nitro Group: Provides a strong electron-withdrawing pull, essential for the "antagonist" conformation of the AR helix 12.

SAR_Logic cluster_0 Pharmacophoric Modifications Scaffold 3-(3-Fluoro-4-nitrophenyl) propanenitrile Nitro 4-Nitro Group (Electron Withdrawing) Scaffold->Nitro Essential for Fluoro 3-Fluoro Group (Metabolic Block) Scaffold->Fluoro Enhances Nitrile Propanenitrile Tail (Derivatization Handle) Scaffold->Nitrile Enables AR Antagonism\n(Helix 12 Displacement) AR Antagonism (Helix 12 Displacement) Nitro->AR Antagonism\n(Helix 12 Displacement) Binding Affinity\n(Arg752 Interaction) Binding Affinity (Arg752 Interaction) Fluoro->Binding Affinity\n(Arg752 Interaction) Library Generation\n(Amides, Amines, Heterocycles) Library Generation (Amides, Amines, Heterocycles) Nitrile->Library Generation\n(Amides, Amines, Heterocycles)

Figure 1: SAR Logic of the 3-(3-Fluoro-4-nitrophenyl)propanenitrile scaffold highlighting key pharmacophoric contributions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Thioamide Derivatives (Class A)

Objective: Convert the nitrile tail into a bioactive thioamide pharmacophore (similar to Enzalutamide).

Reagents:

  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile (1.0 eq)[1]

  • Isothiocyanate derivative (R-NCS) (1.2 eq)[1]

  • Base: Triethylamine (TEA) or DBU

Workflow:

  • Reduction: Dissolve nitrile in MeOH. Add

    
     (0.1 eq) and 
    
    
    
    (3.0 eq) to reduce the nitrile to a primary amine (Caution: Exothermic).
    • Validation: Monitor disappearance of CN peak (2240

      
      ) via IR.[1]
      
  • Coupling: React the resulting amine with the desired Isothiocyanate in DMF at 80°C for 12h.

  • Cyclization (Optional): Treat with mild acid (HCl/MeOH) to form the thiohydantoin ring if a carboxylic acid partner was used.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Competitive Androgen Receptor Binding Assay

Objective: Determine the


 of the synthesized derivative.

System: PolarScreen™ Androgen Receptor Competitor Assay (Green). Validation Check: The Z'-factor must be > 0.5 for the assay to be valid.

Steps:

  • Preparation: Dilute AR-LBD (Ligand Binding Domain) protein to 25 nM in Assay Buffer.[1]

  • Tracer: Add 1 nM Fluormone™ AL Green Tracer.

  • Dosing: Add test compounds (Derivatives) in a 10-point serial dilution (10

    
    M to 0.1 nM).
    
  • Incubation: Incubate in the dark at 22°C for 4 hours.

  • Readout: Measure Fluorescence Polarization (mP) at Ex 485nm / Em 530nm.

  • Calculation: Plot mP vs. log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: LNCaP Cell Viability Assay

Objective: Assess cytotoxicity in prostate cancer cells.

Steps:

  • Seeding: Plate LNCaP cells (5,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous androgens).

  • Stimulation: Add 1 nM R1881 (Synthetic Androgen) to stimulate growth.

  • Treatment: Treat cells with derivatives (0.1 - 10

    
    M) for 72 hours.[1]
    
  • Detection: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h. Dissolve crystals in DMSO.
    
  • Analysis: Measure Absorbance at 570 nm. Normalize to DMSO control.

Mechanism of Action & Pathway Visualization

The derivatives of this scaffold primarily function by competitively inhibiting the Androgen Receptor translocation to the nucleus. In the case of PROTAC derivatives (Class B), they induce ubiquitination and proteasomal degradation of the AR.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP90 Complex (Inactive) AR_Active AR Homodimer (Active) AR_HSP->AR_Active Dimerization DHT DHT (Androgen) DHT->AR_HSP Binds & Activates Derivative 3-Fluoro-4-nitro Derivative Derivative->AR_HSP Competes (Antagonist) Derivative->AR_Active Blocks Translocation ARE Androgen Response Element (DNA) AR_Active->ARE Translocation Transcription Cell Proliferation (Cancer Growth) ARE->Transcription

Figure 2: Mechanism of Action. The derivative competes with DHT for the AR Ligand Binding Domain, preventing the conformational change required for nuclear translocation and DNA binding.

References

  • Synthesis and Biological Evaluation of 3-nitro-4-chromanone Derivatives. RSC Advances, 2019.[1][2] Link

    • Context: Establishes the bioactivity of the fluoro-nitro-phenyl core in prost
  • Discovery of Novel Bifunctional Agents as Potent Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 2025.[3] Link

    • Context: Discusses the use of nitrile-containing scaffolds for AR degrad
  • Preclinical Characterization of S-23: A Selective Androgen Receptor Modulator. Endocrinology, 2009.[4] Link

    • Context: Validates the SAR of fluoro/cyano/nitro substitutions on the phenyl ring for AR binding.
  • Synthesis and Antimicrobial Studies on 3-((4-(4-nitrophenyl)...)thio)propanenitriles. Medicinal Chemistry Research, 2017.[1][5] Link[5]

    • Context: Provides synthetic protocols for propanenitrile deriv
  • 3-(3-Fluoro-4-nitrophenyl)propanenitrile Product Page. Sigma-Aldrich / Enamine. Link

    • Context: Commercial source and physical property verification for the CAS 1539200-71-9 scaffold.[1]

Sources

Validating Synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates, 3-(3-Fluoro-4-nitrophenyl)propanenitrile (CAS: 1136453-68-7) represents a critical scaffold, particularly in the synthesis of androgen receptor antagonists and other fluorinated bioactive molecules. The combination of a nitro-aromatic core and a nitrile tail makes it a versatile, yet analytically challenging, building block.

The central challenge in synthesizing this molecule lies not in the carbon-carbon bond formation, but in the purity profiling of the nitrile group. Traditional methods often fail to distinguish the target nitrile from its hydrolysis byproducts (amides and carboxylic acids) at trace levels due to identical UV chromophores.

This guide moves beyond standard protocols to validate a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow. We compare this approach against HPLC-UV and NMR, demonstrating why LC-MS is the only self-validating system capable of ensuring the integrity required for GMP downstream processing.

The Synthetic Challenge: Why Validation Matters

To understand the analytical requirement, we must look at the synthesis. The most scalable route involves the nucleophilic substitution of a propyl-methanesulfonate (or halide) precursor with sodium cyanide.

The Reaction:



The Failure Modes:

  • Incomplete Conversion: Residual mesylate/bromide.

  • Hydrolysis (The Silent Killer): The nitrile product can hydrolyze to the amide (

    
    ) or acid (
    
    
    
    ) under basic reaction conditions or during workup.
  • Chromophore Overlap: The 3-fluoro-4-nitrophenyl moiety dominates the UV absorption. The conversion of

    
     to 
    
    
    
    causes a negligible shift in UV
    
    
    , making HPLC-UV blind to low-level hydrolysis impurities.
Visualization: Synthesis & Impurity Fate

The following diagram maps the synthesis pathway and the specific impurities that necessitate MS detection.

SynthesisPathway Precursor Precursor: 3-(3-Fluoro-4-nitrophenyl)propyl methanesulfonate Reagents Reagents: NaCN, DMSO 60°C Precursor->Reagents Target TARGET: 3-(3-Fluoro-4-nitrophenyl) propanenitrile (MW: 194.16) Reagents->Target Substitution (SN2) Impurity_Amide Impurity A (Amide): Hydrolysis Product (+18 Da) Target->Impurity_Amide Partial Hydrolysis (H2O/OH-) Impurity_Acid Impurity B (Acid): Full Hydrolysis (+19 Da) Impurity_Amide->Impurity_Acid Full Hydrolysis

Figure 1: Reaction pathway highlighting the critical hydrolysis impurities that mimic the target molecule in UV spectra but are distinct in Mass Spectrometry.

Comparative Analysis: LC-MS vs. Alternatives

As a Senior Scientist, I often see labs default to HPLC-UV for cost reasons. Below is the data-driven argument for why that is a risk for this specific molecule.

FeatureHPLC-UV (PDA) 1H-NMR LC-MS (Proposed)
Primary Detection Chromophore (Aromatic Ring)Proton EnvironmentMass-to-Charge Ratio (

)
Specificity for Nitrile Low. Nitrile has weak UV absorbance; relies on retention time shifts.High. Distinct triplet for

-protons next to CN.
Very High. Detects molecular ion

or

.
Impurity ID Poor. Amide/Acid often co-elute with Target.Medium. Good for structure, but low sensitivity (<1%).Excellent. Resolves Amide (+18 Da) and Acid (+19 Da) easily.
Sensitivity (LOD) ~0.1% (w/w)~1-2% (w/w)< 0.01% (Trace Analysis)
Throughput High (Routine QC)Low (Characterization only)High (Rapid Screening)

Expert Insight: While NMR is the gold standard for structural confirmation of the bulk material, it cannot reliably detect the 0.1% amide impurity that might poison a subsequent catalytic step. LC-MS is the only modality that bridges sensitivity and specificity.

Method Development & Validation Protocol

This protocol is designed to be a self-validating system . By monitoring specific ion transitions, the method confirms the identity of the peak and its purity simultaneously.

A. Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Phenyl-Hexyl or C18 (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.

    • Why: The Phenyl-Hexyl phase interacts with the nitro-aromatic ring via

      
       stacking, offering better selectivity against the aliphatic hydrolysis products than standard C18.
      
  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Why Ammonium Formate? Nitriles often ionize poorly in pure acidic conditions. Ammonium ions facilitate the formation of stable

      
       adducts in ESI(+).
      
B. MS Source Parameters (ESI Positive)
  • Target Mass (MW): 194.16 Da.

  • Observed Ions:

    • 
       (Often the dominant species for nitriles).
      
    • 
       (Common adduct).
      
  • Critical Impurity Monitoring:

    • Amide Impurity: Monitor

      
       213.2 (
      
      
      
      for amide).
    • Acid Impurity: Monitor

      
       214.2 (
      
      
      
      for acid).
C. Step-by-Step Validation Workflow
  • System Suitability: Inject a standard mix of Nitrile, Amide, and Acid.

    • Requirement: Resolution (

      
      ) > 1.5 between Nitrile and Amide.
      
  • Linearity: Prepare calibration curve (0.1 µg/mL to 100 µg/mL).

    • Acceptance:

      
      .
      
  • Specificity Check (The "Stress Test"):

    • Take a small aliquot of the product.

    • Add 1M NaOH and heat for 10 mins (force hydrolysis).

    • Run LC-MS.[1][2][3]

    • Validation: You must see the disappearance of

      
       195/212 and the appearance of 
      
      
      
      213/214. If the peaks do not separate, the method is invalid.
Visualization: The Validation Decision Tree

This logic flow ensures that no batch is released without positive confirmation of purity.

ValidationFlow Sample Crude Product Sample LC_Sep LC Separation (Phenyl-Hexyl Column) Sample->LC_Sep Detect Dual Detection LC_Sep->Detect UV_Path UV (254 nm) Check Area % Detect->UV_Path MS_Path MS (ESI+) Scan m/z 190-250 Detect->MS_Path Decision Is m/z 213 (Amide) present > 0.1%? MS_Path->Decision Extract Ion Chromatogram Pass BATCH PASS Proceed to Crystallization Decision->Pass No Fail BATCH FAIL Reprocess/Purify Decision->Fail Yes

Figure 2: Analytical decision matrix for batch release. Note that UV purity alone is insufficient for the "Pass" decision.

Experimental Data Interpretation

When analyzing your results, look for the following "Fingerprints" of success vs. failure.

Scenario A: Clean Synthesis
  • TIC (Total Ion Chromatogram): Single sharp peak at

    
     min.
    
  • Mass Spectrum: Dominant base peak at 212.2 (

    
    ). Minimal background.
    
  • UV Purity: >99%.

Scenario B: "Hidden" Hydrolysis (The Danger Zone)
  • UV Chromatogram: Single peak (looks clean).

  • MS Spectrum:

    • Peak at

      
       min shows mix of 212.2 and 213.2.
      
    • OR a small shoulder peak appears at

      
       min with mass 213.2.
      

References

  • Sigma-Aldrich. 3-Fluoro-4-nitrophenol & Derivatives Product Specification. (Provides structural baseline and CAS verification). Link

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. (Guideline for linearity and specificity thresholds). Link

  • Journal of Pharmaceutical and Biomedical Analysis. Comparison between LC-UV and LC-MS for the characterization of impurities. (Supports the claim of MS sensitivity for trace analysis). Link

  • BLD Pharm. 3-(3-Fluoro-4-nitrophenyl)propanenitrile Product Data. (CAS 1136453-68-7 verification). Link

  • Sielc Technologies. Separation of Nitrophenyl derivatives on HPLC. (Guidance on mobile phase selection for nitrophenyls). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3-Fluoro-4-nitrophenyl)propanenitrile

[1]

Executive Summary & Chemical Profile[2]

3-(3-Fluoro-4-nitrophenyl)propanenitrile is a functionalized aromatic intermediate often utilized in the synthesis of androgen receptor antagonists. Its disposal requires a nuanced approach because it possesses three distinct hazardophores: a nitrile (cyanide precursor), a nitro group (energetic/oxidizer potential), and a fluorine substituent (halogenated waste).

Standard organic waste streams are often insufficient. This guide provides a self-validating protocol to ensure the safety of your personnel and compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Name 3-(3-Fluoro-4-nitrophenyl)propanenitrile
CAS Number Refer to specific vendor SDS (Commonly 1000339-68-5 for analogs)
Physical State Typically Solid or Viscous Oil (depending on purity)
Primary Hazard Acute Toxicity (Oral/Dermal) ; Target Organ Toxicity
Secondary Hazard Reactivity (Incompatible with strong acids/bases/reducers)
Waste Code (EPA) D003 (Reactivity - Potential Cyanide) or P-List (if designated acutely toxic)

Hazard Mechanism & Segregation Logic (The "Why")

To trust the protocol, you must understand the chemical causality. Improper disposal of this compound can lead to immediate laboratory accidents.

A. The Nitrile Risk (The Acid Rule)
  • Mechanism: Under acidic conditions (pH < 2), the nitrile group (-CN) can hydrolyze to release Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.

  • Operational Directive: NEVER add this waste to a container containing acidic waste (e.g., acid digestions, TCA precipitates).

  • Validation: Check the pH of your waste stream before addition. It must be Neutral (pH 7) or slightly Basic (pH 8-10).

B. The Nitro Risk (The Reducer Rule)
  • Mechanism: Nitro groups (-NO2) are oxidizers. Mixing them with strong reducing agents (hydrides, active metals) or allowing them to dry out in the presence of alkaline metals can create shock-sensitive salts.

  • Operational Directive: Segregate from strong reducing agents and alkali metals.

C. The Halogen Factor
  • Mechanism: The fluorine atom classifies this as Halogenated Waste .

  • Operational Directive: Do not dispose of in "General Organic Waste" if your facility separates Halogenated vs. Non-Halogenated for fuel blending. It must go to the Halogenated stream to prevent corrosion in standard incinerators.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Bulk Substance)

For expired reagents, reaction failures, or solid spill residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "3-(3-Fluoro-4-nitrophenyl)propanenitrile, Solid."

    • Hazard Checkboxes: Toxic, Irritant.

  • Bagging: Place the primary container inside a clear, 6-mil polyethylene bag (double containment).

  • Storage: Store in a Satellite Accumulation Area (SAA) away from acids and heat sources.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

For reaction mixtures or dissolved compound.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum.

    • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, Acetone.

    • Avoid: Ethers (peroxide risk over time), acidic aqueous mixtures.

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

  • Record Keeping: Log the approximate concentration on the waste tag. High concentrations (>5%) should be noted for the waste contractor.

Workflow C: Glassware Decontamination (Trace Residue)

Do not wash contaminated glassware directly in the sink.

  • Solvent Rinse: Rinse the glassware 3x with Acetone or DCM. Collect these rinses into the Halogenated Liquid Waste container (Workflow B).

  • Base Bath (Optional but Recommended): After solvent rinsing, soak glassware in a base bath (Isopropanol/KOH) to hydrolyze trace nitriles to carboxylates (safer).

  • Final Wash: Wash with soap and water in the sink only after step 1 and 2 are complete.

Decision Logic Visualization

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalWorkflowStartWaste Generation:3-(3-Fluoro-4-nitrophenyl)propanenitrileStateCheckPhysical State?Start->StateCheckSolidPathSolid / Viscous OilStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedGlasswareGlassware CleaningStateCheck->GlasswareResidueSolidPkgDouble Bag in HDPE JarLabel: 'Toxic Solid'SolidPath->SolidPkgAcidCheckIs the solution Acidic?LiquidPath->AcidCheckNeutralizeNEUTRALIZE FIRST(Bring to pH 7-9)AcidCheck->NeutralizeYes (Risk of HCN)LiquidStreamSelect Stream:HALOGENATED SOLVENTSAcidCheck->LiquidStreamNoNeutralize->LiquidStreamRinse1. Solvent Rinse (to Liquid Waste)2. Base Bath SoakGlassware->Rinse

Figure 1: Segregation logic ensuring separation from acidic streams and proper categorization as halogenated waste.

Emergency Response: Spills

Do NOT use water. Water can spread the contamination and, if the floor is acidic (e.g., previous spills), generate gas.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Use Vermiculite or Polypropylene Pads . Do not use sawdust (combustible reaction with nitro groups).

    • Solids: Cover with a damp paper towel (dampened with water or acetone) to prevent dust, then scoop carefully.

  • Decontamination: Wipe the surface with a mild detergent solution. Place all cleanup materials into the Solid Toxic Waste stream.

References & Regulatory Grounding

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification: Nitriles and Reactivity (D003). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitrile Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory. National Research Council. Handling and Disposal of Chemicals (Nitriles/Nitro Compounds).[1][2][3][4][5][6][7] Retrieved from [Link]

  • Princeton EHS. Chemical Incompatibility Chart (Nitriles and Acids). Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your vendor before handling.

Technical Guide: Safe Handling & PPE for 3-(3-Fluoro-4-nitrophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat this compound as a high-hazard permeation risk. 3-(3-Fluoro-4-nitrophenyl)propanenitrile combines three distinct hazard motifs: a nitrile (potential metabolic cyanide release), a nitroaromatic (potential blood agent/energetic), and a fluorine substituent (enhanced lipophilicity/skin absorption).

Standard laboratory safety practices are insufficient. This guide mandates an elevated containment protocol designed to prevent dermal absorption and inhalation of particulates.[1]

Hazard Architecture (The "Why")

To understand the PPE requirements, we must analyze the molecule's functional groups and their physiological risks.

Functional GroupHazard MechanismCritical Safety Implication
Nitrile (-CN) Metabolic Toxicity: Aliphatic nitriles can be metabolized in the liver (via cytochrome P450) to release free cyanide ions (

), causing histotoxic hypoxia.
Antidote Awareness: Work must not proceed unless a Cyanide Antidote Kit is accessible on-site.
Nitro (-NO₂) Methemoglobinemia: Nitroaromatics can oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity.Respiratory Protection: Zero tolerance for dust inhalation.
Fluoro (-F) Bioavailability: The fluorine atom increases the compound's lipophilicity (

), significantly enhancing its ability to penetrate intact skin and nitrile gloves.
Glove Selection: Standard 4-mil nitrile gloves are insufficient for prolonged contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[2] Use this validated matrix for all interactions with the neat compound.

PPE Decision Logic

The following decision tree outlines the required protection levels based on the state of matter and quantity handled.

PPE_Decision_Tree Start START: Assess Operation State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Liq Concentration > 10 mM? Liquid->Quant_Liq Level1 LEVEL 1: Standard Enhanced Double Nitrile Gloves Fume Hood Required Quant_Solid->Level1 No Level2 LEVEL 2: High Permeation Risk Laminate (Silver Shield) Liners Tyvek Sleeves Required Quant_Solid->Level2 Yes (Dust Risk) Quant_Liq->Level1 No Quant_Liq->Level2 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on operational risk factors.

Detailed Equipment Specifications
Body ZoneEquipment StandardTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® Laminate Gloves (worn as liners)Fluorinated aromatics can permeate standard nitrile in <15 mins. Laminate offers >4hr breakthrough time [1].
Hand Protection (Outer) 5-8 mil Nitrile Gloves (Disposable)Provides dexterity and protects the inner laminate glove from physical tears.
Respiratory P100 Particulate Filter (if outside hood) or Fume Hood (Face Velocity > 100 fpm) N95s do not protect against organic vapors if the compound has any volatility. Engineering controls (Hood) are primary.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/dust to bypass the side shields. Goggles provide a gas-tight seal.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb nitroaromatics, creating a secondary exposure source. Tyvek sheds particulates.

Operational Protocol: Step-by-Step

This workflow is designed to create a "Chain of Custody" for the chemical, ensuring it is never uncontained.

Phase 1: Preparation (The "Cold" Zone)
  • Verify Engineering Controls: Confirm Fume Hood is operational. Clear the deck of unnecessary clutter to prevent "knock-over" accidents.

  • Antistatic Measures: Nitro-compounds can be static-sensitive. Use an ionizing fan or antistatic gun on the weighing boat before adding the powder.

  • Prepare Decon Solution: Mix a solution of 5% Sodium Hypochlorite (Bleach) and surfactant. This oxidizes potential cyanide residuals [2].

Phase 2: Handling (The "Hot" Zone)
  • Donning Sequence:

    • Inner Laminate Gloves.

    • Tyvek Coat (tucked into gloves).

    • Outer Nitrile Gloves (taped to Tyvek sleeves if handling >1g).

  • Weighing: Perform strictly inside the fume hood. Do not remove the balance.

    • Technique: Use a disposable spatula. Never return excess chemical to the stock bottle (cross-contamination risk).

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DMSO/DCM) to reduce dust hazard. Once in solution, the risk shifts from inhalation to dermal absorption.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, balance pan) with the Decon Solution before removing them from the hood.

  • Waste Segregation:

    • Solid Waste: Double-bagged in clear polyethylene. Label "TOXIC - NITRILE".

    • Liquid Waste: Segregate from Acids (risk of HCN generation) and Oxidizers (risk of nitration/explosion) [3].

Operational Workflow Diagram

Handling_Workflow Prep 1. Prep & Check (Hood/Antistatic) Weigh 2. Weighing (Inside Hood Only) Prep->Weigh Don PPE Solv 3. Solubilize (Contain Dust) Weigh->Solv Dissolve Decon 4. Decontaminate (Bleach Wipe) Solv->Decon Process Complete Waste 5. Waste Disposal (Segregate from Acids) Decon->Waste Doff PPE

Figure 2: Sequential workflow to maintain containment integrity.

Emergency Response

In Case of Skin Exposure:

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; they increase absorption of fluorinated compounds.

  • Wash: Flush with copious soap and water for 15 minutes.

  • Medical: Alert medical services immediately. Mention "Potential Nitrile/Cyanide Exposure."

In Case of Spill:

  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Wear Self-Contained Breathing Apparatus (SCBA) if the spill is >10g or outside a hood.

  • Neutralize: Cover with spill pads, then treat the area with bleach solution to oxidize the nitrile functionality.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link][3][4]

  • NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.